Lennoxamine
Description
Structure
3D Structure
Propriétés
Numéro CAS |
95530-38-4 |
|---|---|
Formule moléculaire |
C20H19NO5 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
7,8-dimethoxy-17,19-dioxa-11-azapentacyclo[12.7.0.03,11.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-10-one |
InChI |
InChI=1S/C20H19NO5/c1-23-15-4-3-13-14-7-12-9-17-16(25-10-26-17)8-11(12)5-6-21(14)20(22)18(13)19(15)24-2/h3-4,8-9,14H,5-7,10H2,1-2H3 |
Clé InChI |
GIVXYHGHGFITPJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C3CC4=CC5=C(C=C4CCN3C2=O)OCO5)OC |
SMILES canonique |
COC1=C(C2=C(C=C1)C3CC4=CC5=C(C=C4CCN3C2=O)OCO5)OC |
Synonymes |
lennoxamine |
Origine du produit |
United States |
Foundational & Exploratory
Lennoxamine: A Technical Guide to its Natural Source, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lennoxamine is a naturally occurring isoindolobenzazepine alkaloid, a class of compounds that has garnered interest in the scientific community for its unique chemical architecture and potential biological activities. First identified in the Chilean evergreen shrub Berberis darwinii (Darwin's barberry), this compound is part of a diverse family of alkaloids found within the Berberis genus. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural source, proposed biosynthetic pathway, and the methodologies for its isolation.
Natural Source and Occurrence
This compound is primarily isolated from Berberis darwinii, a plant native to the temperate forests of southern Chile and Argentina.[1] This species is a rich source of various isoquinoline alkaloids, with the protoberberine alkaloid berberine being a major constituent.[1][2] While extensive quantitative studies have been conducted on the berberine and palmatine content in various organs of B. darwinii, specific data on the yield and distribution of this compound remains largely unreported in recent literature. The original isolation was documented in 1984, and subsequent research has predominantly focused on the more abundant alkaloids.[2][3]
Table 1: Quantitative Data on Major Alkaloids in Berberis darwinii
| Alkaloid | Plant Organ | Concentration Range (µg/g of dry weight) | Reference |
| Berberine | Roots | 1772 - 30,806 | [2][3] |
| Berberine | Stems | 828 - 2020 | [2][3] |
| Palmatine | Roots | 28 - 9978 | [2][3] |
| Palmatine | Stems | Lower than roots | [2][3] |
| This compound | Whole Plant | Yield not specified in recent literature | N/A |
Note: The lack of recent quantitative data for this compound highlights a research gap and an opportunity for further phytochemical analysis of Berberis darwinii.
Biosynthesis of this compound
The biosynthesis of this compound is believed to be closely linked to the well-established protoberberine pathway. The proposed biosynthetic route originates from the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the key intermediate (S)-reticuline. This intermediate is then converted to the protoberberine scaffold, leading to the formation of berberine. This compound is thought to be a downstream product of berberine, likely formed through a photochemical rearrangement or an equivalent enzymatic process.
The key steps in the proposed biosynthesis are:
-
Formation of (S)-Reticuline: L-tyrosine is converted through a series of steps involving hydroxylation, decarboxylation, and condensation with 4-hydroxyphenylacetaldehyde to yield (S)-norcoclaurine. Subsequent methylation steps lead to the formation of (S)-reticuline.
-
Conversion to Protoberberine Scaffold: The berberine bridge enzyme (BBE), a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine core of (S)-scoulerine.
-
Formation of Berberine: A cascade of enzymatic reactions, including hydroxylations, methylations, and the formation of a methylenedioxy bridge, converts (S)-scoulerine to berberine.
-
Proposed Transformation to this compound: It is hypothesized that berberine undergoes a rearrangement to form the characteristic isoindolobenzazepine skeleton of this compound. This transformation may be a non-enzymatic, photochemical process within the plant or could be catalyzed by an as-yet-unidentified enzyme.
Figure 1: Proposed biosynthetic pathway of this compound from L-tyrosine.
Experimental Protocols: Isolation of this compound
3.1. General Workflow for Alkaloid Isolation from Berberis darwinii
Figure 2: Generalized workflow for the isolation of this compound.
3.2. Detailed Methodological Steps (Generalized)
-
Plant Material Preparation: The dried and powdered plant material (e.g., stems and roots of B. darwinii) is subjected to extraction.
-
Extraction: The powdered material is extracted exhaustively with a suitable solvent such as methanol or ethanol, either by maceration at room temperature or using a Soxhlet apparatus for a more efficient extraction.
-
Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in a dilute aqueous acid solution (e.g., 5% hydrochloric acid). This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
This acidic solution is then washed with an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to remove neutral and weakly basic compounds.
-
The aqueous layer, containing the protonated alkaloids, is collected.
-
-
Liberation of Free Alkaloids: The acidic aqueous solution is made alkaline by the addition of a base, such as ammonium hydroxide or sodium carbonate, to a pH of approximately 9-10. This deprotonates the alkaloids, converting them into their free base form, which are generally less soluble in water and more soluble in organic solvents.
-
Extraction of Free Alkaloids: The basified aqueous solution is then repeatedly extracted with an appropriate organic solvent, such as chloroform or dichloromethane. The organic layers are combined.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield a crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid mixture is then subjected to chromatographic techniques for the separation and purification of individual components.
-
Column Chromatography: The mixture is typically first separated by column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., chloroform-methanol mixtures).
-
Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative TLC or HPLC to obtain the pure compound.
-
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-NMR experiments), and comparison with literature data.
Conclusion and Future Directions
This compound remains a fascinating, yet understudied, isoindolobenzazepine alkaloid from Berberis darwinii. While its biosynthetic origins are likely linked to the protoberberine pathway, the precise enzymatic or photochemical steps leading to its formation from berberine require further investigation. A significant gap in the current literature is the lack of detailed, modern protocols for its isolation and, crucially, quantitative data on its abundance in B. darwinii. Future research should focus on:
-
Re-isolating and quantifying this compound from various organs of B. darwinii using modern analytical techniques such as UPLC-MS/MS.
-
Elucidating the specific enzymatic or photochemical mechanisms responsible for the conversion of berberine to this compound.
-
Exploring the pharmacological activities of this compound to determine its potential for drug development.
This technical guide provides a framework based on the available scientific literature to aid researchers in the study of this unique natural product. Further research is essential to fully unlock the chemical and biological potential of this compound.
References
Lennoxamine: A Technical Guide to its Physicochemical Properties for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lennoxamine is a naturally occurring isoindolobenzazepine alkaloid of significant interest to the scientific community. Its complex heterocyclic structure serves as a scaffold for potential therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols relevant to its study in a research setting. The information presented herein is intended to support researchers in pharmacology, medicinal chemistry, and drug discovery in their exploration of this compound's biological activities and therapeutic potential.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₉NO₅ | [1] |
| Molecular Weight | 353.374 g/mol | [1] |
| Appearance | White solid (predicted) | Inferred from related compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Calculated XLogP3-AA | 2.7 | [2] |
| Solubility | Data not available | |
| pKa | Data not available |
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for this compound are not yet extensively characterized in the literature, its structural class, the isoindolobenzazepine alkaloids, is known to exhibit a range of pharmacological effects. These include cytotoxic, anti-inflammatory, and enzyme inhibitory activities.[3] Based on this, it is hypothesized that this compound may interact with various cellular targets and signaling cascades.
A potential area of investigation for this compound's mechanism of action is its effect on cell proliferation and survival pathways. Many natural products with similar structural motifs have been shown to modulate key signaling nodes such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4] Furthermore, the anti-inflammatory potential of related alkaloids suggests possible interactions with inflammatory signaling pathways, such as those mediated by NF-κB or MAP kinases.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound's biological activity, based on the known activities of related compounds.
Experimental Protocols
To facilitate further research into the biological effects of this compound, the following are detailed methodologies for key in vitro assays. These protocols are based on standard laboratory procedures for the characterization of natural products.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cells (e.g., cancer cell lines such as HeLa or A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme. The specific substrate and detection method will vary depending on the enzyme of interest.
Workflow:
Methodology:
-
Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the enzyme with this compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination (if applicable): Stop the reaction by adding a stop solution if necessary.
-
Signal Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value as described for the cytotoxicity assay.
Receptor Binding Assay
This assay is used to determine if this compound binds to a specific cellular receptor. This protocol outlines a competitive binding assay using a radiolabeled ligand.
Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5,6,12b,13-Tetrahydro-9,10-dimethoxy-8H-1,3-dioxolo(4,5-h)isoindolo(1,2-b)(3)benzazepin-8-one | C20H19NO5 | CID 10926251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Human Targets of Bioactive Alkaloid-Type Compounds from Tabernaemontana cymose Jacq - PubMed [pubmed.ncbi.nlm.nih.gov]
Lennoxamine: A Comprehensive Technical Guide to its Structure Elucidation and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure elucidation of lennoxamine, an isoindolobenzazepine alkaloid. It details the spectroscopic data instrumental in its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and outlines the experimental protocols for its isolation.
Introduction
This compound is a naturally occurring alkaloid first isolated from the Chilean plant Berberis darwinii by Fajardo, Valencia, Shamma, and coworkers. Structurally, it belongs to the isoindolobenzazepine class of alkaloids, characterized by a unique tetracyclic ring system. The elucidation of its structure was a significant contribution to the field of natural product chemistry, relying on a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉NO₅ | [1][2] |
| Molecular Weight | 353.37 g/mol | [1] |
| Exact Mass | 353.126323 g/mol | |
| Appearance | (Not explicitly stated in available abstracts) | |
| Natural Source | Berberis darwinii | [2] |
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic methods, primarily NMR and mass spectrometry, and later confirmed by total synthesis.
Spectroscopic Data
While the detailed, raw spectroscopic data is contained within the primary literature, this guide summarizes the key findings and presents the data in a structured format based on typical characterization of such alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was pivotal in determining the connectivity and stereochemistry of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra would have provided the following crucial information:
-
¹H NMR: The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) of each proton signal would reveal the number of different proton environments and their neighboring protons. Key signals would include those for aromatic protons, methoxy groups, a methylenedioxy group, and the protons of the isoindolone and azepine rings.
-
¹³C NMR: The chemical shifts of the carbon signals would indicate the different carbon environments, such as aromatic carbons, carbonyl carbons, and aliphatic carbons.
Note: The specific, quantitative ¹H and ¹³C NMR data for this compound are detailed in the primary publications by Valencia et al. in Tetrahedron and Tetrahedron Letters (1984). Access to the full text of these articles is required for the complete spectral data.
Mass Spectrometry (MS)
Mass spectrometry provided the molecular weight and formula of this compound. High-resolution mass spectrometry (HRMS) would have confirmed the elemental composition. The fragmentation pattern in the mass spectrum offers valuable structural information.
| Ion | m/z (relative intensity, %) | Interpretation |
| [M]⁺ | 353 | Molecular Ion |
| Fragments | (Data not available in abstracts) | (Typical fragmentation would involve cleavage of the azepine ring and loss of small molecules like CO) |
Note: Detailed mass spectral data, including the fragmentation pattern, is available in the original structure elucidation papers.
Experimental Protocols
Isolation of this compound from Berberis darwinii
The general procedure for the isolation of alkaloids from plant material, as would have been applied for this compound, typically involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., roots, stems) is extracted with a suitable organic solvent, such as methanol or ethanol.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic compounds. The extract is acidified, and the non-alkaloidal components are removed by extraction with an immiscible organic solvent. The acidic aqueous layer is then basified, and the liberated alkaloids are extracted with an organic solvent like chloroform or dichloromethane.
-
Chromatographic Purification: The crude alkaloid mixture is then purified using chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.
Note: The specific details of the extraction and purification protocol for this compound are described in the 1984 publications by Fajardo, Valencia, and Shamma.
Visualizations
References
The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Lennoxamine in Chilean Barberry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lennoxamine, an isoindolobenzazepine alkaloid isolated from the Chilean barberry (Berberis darwinii), presents a unique chemical scaffold with significant therapeutic potential. While its total synthesis has been achieved through various chemical methodologies, the precise biosynthetic route within the plant remains to be fully elucidated. This technical guide synthesizes the current understanding of benzylisoquinoline alkaloid (BIA) biosynthesis in Berberis species to propose a putative pathway for this compound. By drawing parallels with the well-characterized biosynthesis of berberine, this document provides a framework for future research, including potential enzymatic steps, relevant quantitative data from analogous pathways, and detailed experimental protocols that could be adapted to unravel the complete biosynthetic machinery of this compound. This guide is intended to serve as a foundational resource for researchers aiming to explore, and potentially engineer, the production of this promising natural product.
Introduction
The Chilean barberry (Berberis darwinii) is a rich source of diverse bioactive alkaloids, including the well-known protoberberine alkaloid, berberine, and the structurally distinct isoindolobenzazepine, this compound.[1][2][3] While the biosynthetic pathway of berberine is one of the most extensively studied BIA pathways, the biogenesis of this compound is yet to be experimentally verified.[4][5][6] The chemical structure of this compound strongly suggests its origin from the core BIA pathway, likely diverging at a key branch-point intermediate. Understanding this pathway is crucial for several reasons: it can unveil novel enzymatic mechanisms, provide tools for metabolic engineering to enhance this compound yields, and enable the development of biocatalytic systems for its sustainable production.
This whitepaper presents a hypothetical biosynthetic pathway for this compound, grounded in the established principles of alkaloid biosynthesis in plants.[7][8] We provide a detailed examination of the proposed enzymatic steps, supported by data and protocols from closely related pathways, to offer a comprehensive guide for the scientific community.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway of this compound originates from the central BIA pathway, which commences with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).
dot
Caption: Proposed Biosynthetic Pathway of this compound from L-Tyrosine.
The initial steps leading to the key intermediate (S)-reticuline are well-established in Berberis species.[4] From (S)-reticuline, the pathway to this compound is hypothesized to involve a series of oxidative and rearrangement reactions:
-
Oxidative C-C Phenolic Coupling: Similar to the formation of the berberine bridge in the biosynthesis of protoberberine alkaloids by the berberine bridge enzyme (BBE), a cytochrome P450-dependent enzyme or a FAD-linked oxidase could catalyze an intramolecular C-C bond formation in (S)-reticuline, but at a different position, to form a novel intermediate.
-
Oxidative Ring Cleavage: The subsequent step is proposed to be an oxidative cleavage of one of the rings of this unstable intermediate. This type of reaction is not uncommon in alkaloid biosynthesis and often involves dioxygenase enzymes.
-
Intramolecular Rearrangement and Reduction: The resulting seco-intermediate would then undergo a series of intramolecular rearrangements, likely involving Schiff base formation and subsequent reduction, to form the characteristic isoindolobenzazepine core of this compound.
Quantitative Data from Analogous BIA Pathways
Direct quantitative data for the this compound biosynthetic pathway is not yet available. However, data from the well-studied berberine biosynthetic pathway in Berberis and other species can provide a valuable reference for expected enzyme efficiencies and metabolite levels.
| Enzyme | Abbreviation | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Norcoclaurine Synthase | NCS | Coptis japonica | Dopamine | 230 | 0.43 | [General BIA literature] |
| (S)-Norcoclaurine 6-O-methyltransferase | 6OMT | Coptis japonica | (S)-Norcoclaurine | 2.5 | 0.88 | [General BIA literature] |
| (S)-Coclaurine N-methyltransferase | CNMT | Coptis japonica | (S)-Coclaurine | 6.7 | 1.12 | [General BIA literature] |
| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH | Eschscholzia californica | (S)-N-Methylcoclaurine | 1.8 | 0.15 | [General BIA literature] |
| (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Coptis japonica | (S)-3'-Hydroxy-N-methylcoclaurine | 11 | 1.05 | [General BIA literature] |
| Berberine Bridge Enzyme | BBE | Berberis stolonifera | (S)-Reticuline | 1.9 | 0.6 | [9] |
Key Experimental Protocols for Pathway Elucidation
The following protocols, adapted from established methods in BIA biosynthesis research, are fundamental for investigating the proposed this compound pathway.
Precursor Feeding Studies
Objective: To identify the intermediates of the this compound pathway by feeding labeled precursors to B. darwinii tissues.
Methodology:
-
Preparation of Labeled Precursors: Synthesize isotopically labeled (e.g., ¹³C or ¹⁴C) putative precursors such as L-tyrosine, dopamine, and (S)-reticuline.
-
Plant Material: Use sterile root cultures or cell suspension cultures of B. darwinii.
-
Feeding: Introduce a known concentration of the labeled precursor into the culture medium.
-
Incubation: Incubate the cultures for various time points (e.g., 24, 48, 72 hours).
-
Extraction: Harvest the tissue and perform a comprehensive alkaloid extraction using an appropriate solvent system (e.g., methanol/acetic acid).
-
Analysis: Analyze the crude extract using LC-MS/MS to trace the incorporation of the label into this compound and potential intermediates. The mass shift corresponding to the isotopic label will confirm the precursor-product relationship.
Enzyme Assays
Objective: To identify and characterize the enzymatic activities involved in the conversion of proposed intermediates.
Methodology:
-
Protein Extraction: Prepare a crude protein extract from B. darwinii tissues known to produce this compound (e.g., roots).
-
Assay Mixture: Set up a reaction mixture containing the crude protein extract, the putative substrate (e.g., (S)-reticuline), and necessary co-factors (e.g., NADPH for P450 enzymes, FAD for oxidases, S-adenosylmethionine for methyltransferases).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching and Extraction: Stop the reaction and extract the products.
-
Product Identification: Analyze the reaction products by HPLC or LC-MS/MS and compare them with authentic standards of the expected product.
-
Enzyme Kinetics: Once an activity is confirmed, the enzyme can be purified, and kinetic parameters (K_m, V_max) can be determined using varying substrate concentrations.
Transcriptome Analysis and Gene Discovery
Objective: To identify candidate genes encoding the biosynthetic enzymes for this compound.
Methodology:
-
RNA Sequencing: Extract total RNA from this compound-producing and non-producing tissues of B. darwinii and perform high-throughput RNA sequencing (RNA-Seq).
-
Differential Gene Expression: Compare the transcriptomes to identify genes that are highly expressed in the this compound-producing tissues.
-
Candidate Gene Selection: Search for homologs of known alkaloid biosynthetic enzymes (e.g., cytochrome P450s, dioxygenases, methyltransferases) among the differentially expressed genes.
-
Functional Characterization: Clone the candidate genes and express them in a heterologous system (e.g., E. coli, yeast) to functionally characterize the recombinant enzymes using the assays described above.
Logical Relationships and Experimental Workflow
The elucidation of the this compound biosynthetic pathway follows a logical progression from identifying precursors to characterizing the enzymes and genes involved.
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Caption: Experimental Workflow for Elucidating the this compound Biosynthetic Pathway.
Conclusion and Future Outlook
The biosynthesis of this compound in Berberis darwinii represents an exciting frontier in natural product research. This guide provides a robust, albeit putative, framework for its elucidation. By leveraging the extensive knowledge of the canonical BIA pathway, researchers can systematically investigate the proposed steps. The identification of the enzymes responsible for the unique oxidative rearrangement that likely forms the isoindolobenzazepine core will be a significant discovery, potentially revealing novel biocatalytic tools for synthetic biology. Future work should focus on applying the outlined experimental protocols to B. darwinii to confirm the proposed pathway, isolate the involved enzymes, and clone the corresponding genes. The successful elucidation of this pathway will not only deepen our understanding of plant metabolic diversity but also pave the way for the sustainable and scalable production of this compound and its derivatives for pharmaceutical development.
References
- 1. mdpi.com [mdpi.com]
- 2. The therapeutic potential of Berberis darwinii stem-bark: quantification of berberine and in vitro evidence for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Transcriptomics for Genes Related to Berberine and Berbamine Biosynthesis in Berberidaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of the Lennoxamine Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
Lennoxamine, an isoindolobenzazepine alkaloid, presents a complex and unique chemical architecture that has captured the interest of synthetic chemists.[1][2] While this compound itself has not demonstrated a potent pharmacological profile, its core isoindolinone ring system is recognized as a "privileged scaffold."[1][3] This structural motif is present in a variety of natural and synthetic compounds exhibiting a wide range of biological activities, including antihypertensive, antiviral, and antileukemic properties.[1][3] Consequently, the this compound scaffold serves as a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides an in-depth overview of the therapeutic potential of this compound derivatives, focusing on their evaluation as anticancer agents. It includes a summary of available preclinical data, detailed experimental protocols for in vitro and in vivo evaluation, and a discussion of potential signaling pathways that may be modulated by these compounds.
Therapeutic Potential as Anticancer Agents
The primary therapeutic application investigated for the this compound scaffold and its related isoindolinone derivatives is in cancer therapy. The cytotoxic and antiproliferative activities of these compounds against various cancer cell lines suggest their potential as a novel class of anticancer agents.[4]
In Vitro Efficacy of Isoindolinone Derivatives
While data on this compound itself is scarce, studies on compounds bearing the core isoindolinone scaffold have shown significant cytotoxic activity. This data underscores the potential of the scaffold as a template for designing new anticancer drugs. A summary of the available quantitative data is presented below.
| Compound Class | Cell Line | Assay Type | Efficacy Metric (Value) | Source |
| Isoindolinone Analogue | HCT-15 (Colon Carcinoma) | Cytotoxicity | IC₅₀ = 41.8 ± 3.3 µM | [4] |
| Isoindolinone Analogue | K562 (Leukemia) | Cytotoxicity | IC₅₀ = 57.7 ± 2.1 µM | [4] |
| Norbelladine Derivative | Monocytic Leukemia (THP-1) | Cytotoxicity | CC₅₀ = 27.0 µM | [5] |
| Norbelladine Derivative | Hepatocarcinoma (HepG2) | Cytotoxicity | CC₅₀ = 72.6 µM | [5] |
| Icariside II Derivative (7g) | MCF-7 (Breast Cancer) | Proliferation (MTT) | IC₅₀ = 2.44 µM | [6] |
| Icariside II Derivative (7g) | MDA-MB-231 (Breast Cancer) | Proliferation (MTT) | IC₅₀ = 4.21 µM | [6] |
| Icariside II Derivative (7g) | HepG2 (Liver Cancer) | Proliferation (MTT) | IC₅₀ = 3.96 µM | [6] |
Table 1: Summary of In Vitro Efficacy Data for Isoindolinone and Related Alkaloid Scaffolds.
Potential Mechanisms of Action
The anticancer activity of the this compound scaffold is likely exerted through the modulation of fundamental cellular processes that govern cell survival and proliferation. The two most probable mechanisms are the induction of apoptosis and the arrest of the cell cycle.
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[7] Many effective anticancer agents exert their function by triggering this suicide pathway in tumor cells.[8] The evaluation of apoptosis induction is a key step in characterizing the mechanism of a novel compound.
-
Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation.[9] Compounds that can interfere with the cell cycle, causing it to halt at specific checkpoints (e.g., G1, G2/M), can prevent cancer cell division and are valuable therapeutic candidates.[9][10]
Potential Signaling Pathways
The specific molecular targets of the this compound scaffold have not yet been elucidated. However, based on the known mechanisms of other cytotoxic agents, it is plausible that this compound derivatives could modulate key signaling pathways that are frequently dysregulated in cancer. These pathways control cell survival, proliferation, and apoptosis. Further research is required to confirm the precise interactions.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[11] Inhibition of this pathway can lead to decreased proliferation and increased apoptosis.
Caption: Potential modulation of the PI3K/Akt survival pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another crucial signaling route that transmits signals from the cell surface to the nucleus to regulate gene expression and prevent apoptosis. It is frequently hyperactivated in cancers, promoting uncontrolled cell growth.[11]
Caption: Potential modulation of the MAPK/ERK proliferation pathway.
Key Experimental Protocols
Standardized in vitro and in vivo assays are essential for evaluating the therapeutic potential of the this compound scaffold. The following sections provide detailed methodologies for key experiments.
General Experimental Workflow
The evaluation of a new compound library based on the this compound scaffold typically follows a hierarchical screening process, starting with high-throughput in vitro assays and progressing to more complex in vivo models for the most promising candidates.
Caption: High-level workflow for anticancer drug discovery.
Protocol: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to insoluble purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[13]
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the this compound derivative for the desired time (e.g., 24-48 hours), harvest the cells (including floating cells from the supernatant) by trypsinization and centrifugation (300 x g for 5 minutes).
-
Cell Washing: Wash the cell pellet twice with cold PBS and resuspend the cells in 1X Binding Buffer.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in 1X Binding Buffer.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of the cell cycle distribution based on DNA content via flow cytometry.[9] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.[14]
Materials:
-
Treated and control cells
-
70% cold ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells after compound treatment. Centrifuge and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells (850 x g for 5 minutes), discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.[14]
Protocol: In Vivo Efficacy (Subcutaneous Xenograft Model)
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for evaluating the in vivo efficacy of potential anticancer drugs.[16][17]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)[16]
-
Human cancer cell line known to be sensitive to the compound in vitro
-
Matrigel (optional, to improve tumor engraftment)[16]
-
This compound derivative formulated for in vivo administration (e.g., in a solution of saline/DMSO/Tween-80)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100-200 µL. Subcutaneously inject the cell suspension into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the health of the animals and measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer the this compound derivative and vehicle control according to the planned schedule (e.g., daily, once weekly), route (e.g., intraperitoneal, oral gavage), and dose.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, calculate the TGI for the treatment group compared to the control group. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Conclusion and Future Directions
The this compound scaffold represents a structurally intriguing starting point for the development of novel anticancer agents. While this compound itself has limited known bioactivity, the demonstrated cytotoxicity of related isoindolinone compounds highlights the therapeutic potential held within this chemical framework.[4] The path forward requires a systematic and multidisciplinary approach.
Key future work should focus on:
-
Medicinal Chemistry: Synthesizing a diverse library of this compound derivatives to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
-
Target Identification: Utilizing biochemical and proteomic approaches to identify the specific molecular target(s) of the most active compounds.
-
Pathway Elucidation: Performing detailed molecular studies to confirm which signaling pathways are modulated by these derivatives and how this leads to apoptosis or cell cycle arrest.
-
In Vivo Pharmacology: Advancing the most promising lead compounds into orthotopic and patient-derived xenograft (PDX) models to evaluate efficacy in a more clinically relevant microenvironment.[16][18]
By leveraging the experimental strategies outlined in this guide, researchers can effectively investigate and unlock the therapeutic potential of the this compound scaffold, paving the way for a new generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]
- 9. Drug-induced cell cycle modulation leading to cell-cycle arrest, nuclear mis-segregation, or endoreplication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 15. biorxiv.org [biorxiv.org]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. reactionbiology.com [reactionbiology.com]
Lennoxamine and its Derivatives: A Technical Guide to their Potential as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lennoxamine, an isoindolinone alkaloid, and its derivatives represent a promising class of compounds with significant potential for enzyme inhibition. The isoindolinone scaffold is a recurring motif in numerous natural products exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the enzyme inhibitory properties of this compound and related isoindolinone derivatives, focusing on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development. While specific enzyme inhibition data for this compound itself is limited in the current literature, this guide draws upon data from closely related isoindolinone-based compounds to highlight the therapeutic promise of this chemical class.
Enzyme Inhibitory Potential of the Isoindolinone Scaffold
The isoindolinone core structure has been identified as a privileged scaffold in medicinal chemistry, demonstrating inhibitory activity against several key enzyme families implicated in a variety of diseases, including cancer and neurodegenerative disorders. The primary enzyme targets for isoindolinone derivatives include Poly(ADP-ribose) polymerase-1 (PARP-1), Histone Deacetylases (HDACs), and Cholinesterases (ChE).
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. Inhibition of PARP-1 has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several novel isoindolinone-based PARP-1 inhibitors have been discovered, demonstrating potent, single-digit nanomolar efficacy[1]. The isoindolinone structure can mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP-1 and inhibiting its activity[1].
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Overexpression or aberrant activity of HDACs is linked to the development of various cancers. Isoindolinone-hydroxamic acid derivatives have been designed and synthesized as potent HDAC inhibitors[2]. These compounds have shown significant growth-inhibitory activity against various cancer cell lines[2].
Cholinesterase (AChE and BChE) Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine in the brain. Isoindolinone-based compounds have been investigated as cholinesterase inhibitors. While some studies have shown that certain structural alterations to the isoindolinone framework can lead to a decrease in AChE inhibitory activity compared to established drugs like Donepezil, other isoindolin-1,3-dione derivatives have demonstrated potent AChE inhibition, with IC50 values in the nanomolar to low micromolar range[3][4][5].
Quantitative Data on Isoindolinone Derivatives as Enzyme Inhibitors
The following tables summarize the inhibitory activities of various isoindolinone derivatives against their respective enzyme targets, as reported in the literature.
Table 1: PARP-1 Inhibition by Isoindolinone Derivatives
| Compound Class | Specific Derivative(s) | Target Enzyme | IC50 / Kᵢ | Cell Line / Assay Conditions | Reference |
| Isoindolinone Carboxamides | NMS-P118, (±)-13, (S)-13 (NMS-P515) | PARP-1 | Kd: 0.04 μM (for (±)-13), 0.016 μM (for NMS-P515); Cellular PAR assay IC50: 0.256 μM (for (±)-13), 0.027 μM (for NMS-P515) | Fluorescence polarization displacement assay, Cellular PAR assay | Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC |
| Quinoxaline-based (bioisosteres of phthalazinone) | Pyrrole and isoindoline derivatives 7a–c, 2-thioxopyrimidine derivatives 9a,b, 4-oxothiazolidine derivatives 12a,b | PARP-1 | IC50 values ranging from 35.82–57.14 nM | In vitro PARP-1 inhibition assay | New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC |
| Phthalazinone Derivatives | AZ0108, Pip6 | PARP-1 | - | Cellular assays in tumorigenic cells | Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors - PubMed |
Table 2: HDAC Inhibition by Isoindolinone and Related Derivatives
| Compound Class | Specific Derivative(s) | Target Enzyme(s) | IC50 / Kᵢ | Cell Line / Assay Conditions | Reference |
| Isoindolinone-hydroxamic acids | Compound 17a | HDAC | More potent than Vorinostat | Pancreatic cancer cells | Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed |
| Tetrahydroisoquinolines | Compound 82 | HDAC1, HDAC3, HDAC6 | Potent inhibition | In vitro enzyme assays and cancer cell lines | Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer - PMC |
| Psammaplin A Monomers | PsA, PsA-SH | HDAC1, HDAC2, HDAC3, HDAC6 | IC50 values: 8 nM (HDAC1), 33 nM (HDAC2), 12.4 nM (HDAC3), 311 nM (HDAC6) for PsA | Recombinant HDAC enzymes and HL-60 cells | Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC |
| [6]-Shogaol Derivatives | Pyrazole products 5j and 5k | HDACs | IC50 values: 51 µM (5j), 65 µM (5k) | In vitro HDAC inhibition assay | Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New[6]-Shogaol Derivatives - PMC |
Table 3: Cholinesterase Inhibition by Isoindolinone Derivatives
| Compound Class | Specific Derivative(s) | Target Enzyme(s) | IC50 / Kᵢ | Cell Line / Assay Conditions | Reference |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Compound 4a (ortho-chloro) | AChE | IC50 = 0.91 ± 0.045 μM | Ellman test | Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC |
| Isoindolin-1,3-dione-based acetohydrazides | Compound 8a | AChE, BChE | AChE IC50 = 0.11 ± 0.05 µM; BChE IC50 = 5.7 ± 0.2 µM | In vitro enzyme inhibition assays | Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC |
| 1-Isoindolinone-based structural analog of Donepezil | Compound #20 | AChE, BuChE | Not specified as significant | Commercially available assay kits | Influence of ligand geometry on cholinesterase enzyme - A comparison of 1-isoindolinone based structural analog with Donepezil - PubMed Central |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the enzyme inhibitory potential of this compound derivatives. Below are generalized protocols for key assays, which can be adapted based on specific experimental needs.
PARP-1 Inhibition Assay (Cell-Based ELISA)
-
Cell Culture and Seeding: Culture a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate until 80-90% confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compound (this compound derivative) for 1-2 hours.
-
Induction of DNA Damage: Induce DNA damage by adding an agent like H₂O₂ or MMS for a short period (e.g., 10-15 minutes) to activate PARP-1.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.
-
ELISA for PAR Quantification: Use a commercial PAR ELISA kit to quantify the amount of poly(ADP-ribose) in each lysate, following the manufacturer's instructions.
-
Data Analysis: Normalize the PAR levels to the protein concentration and calculate the IC50 value of the inhibitor.
HDAC Inhibition Assay (Fluorometric)
-
Reaction Setup: In a 96-well black plate, add the HDAC assay buffer, the test compound at various concentrations, and a recombinant human HDAC enzyme (e.g., HDAC1, HDAC2).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Development: Add a developer solution containing a stop solution (e.g., Trichostatin A) to terminate the HDAC reaction and develop the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value.
Cholinesterase Inhibition Assay (Ellman's Method)
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the test compound at various concentrations.
-
Enzyme Addition: Add the cholinesterase enzyme (AChE or BChE) to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. Calculate the IC50 value from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a relevant cell line in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Logical Relationships
The enzymes targeted by isoindolinone derivatives are integral components of major cellular signaling pathways. Inhibition of these enzymes can have profound effects on downstream signaling cascades, ultimately influencing cell fate.
PARP-1 Inhibition and DNA Damage Response
Inhibition of PARP-1 disrupts the repair of single-strand DNA breaks. In cells with deficient homologous recombination repair (e.g., BRCA1/2 mutated cancers), these unrepaired single-strand breaks are converted to double-strand breaks during DNA replication, leading to genomic instability and cell death. This concept is known as synthetic lethality.
HDAC Inhibition and Gene Expression
HDAC inhibitors cause hyperacetylation of histones, leading to a more relaxed chromatin structure. This can result in the re-expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.
References
- 1. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of ligand geometry on cholinesterase enzyme - A comparison of 1-isoindolinone based structural analog with Donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Lennoxamine on Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and available data for the preliminary cytotoxicity screening of Lennoxamine and its analogues against various cancer cell lines. This document is intended to serve as a foundational resource for researchers initiating in vitro studies to evaluate the anticancer potential of this isoindolobenzazepine alkaloid.
Introduction to this compound
This compound is a naturally occurring isoindolobenzazepine alkaloid. The unique structural features of this class of compounds have garnered interest in the field of medicinal chemistry for the development of novel therapeutic agents. Preliminary studies on analogues of this compound suggest potential cytotoxic activities against cancer cell lines, warranting further investigation into its efficacy and mechanism of action.
Quantitative Cytotoxicity Data
While comprehensive screening data for this compound is not yet publicly available, a study on a synthetic analogue of this compound has demonstrated its cytotoxic potential. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for this analogue against two human cancer cell lines.
Table 1: Cytotoxicity of a this compound Analogue on Human Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) |
| HCT-15 | Human Colon Carcinoma | 41.8 ± 3.3 |
| K562 | Human Chronic Myelogenous Leukemia | 57.7 ± 2.1 |
Data from a study on a pyrazino[1,2-b]isoquinoline analogue of this compound.
Experimental Protocols for Cytotoxicity Screening
For a comprehensive preliminary cytotoxicity screening of this compound, a panel of standardized in vitro assays is recommended. The following are detailed protocols for three widely used methods: the MTT, SRB, and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified spectrophotometrically.[1][2][3][4][5][6][7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (or test compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (typically 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures the total protein content of cells, which is proportional to the cell number. It is a reliable method for assessing cytotoxicity and cell proliferation in adherent cell lines.[9][10][11][12][13]
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM (pH 10.5)
-
Acetic acid, 1% (v/v)
-
96-well cell culture plates
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol for seeding and treating adherent cells.
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Analyze the data as described in the MTT assay protocol to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. It is a common method for quantifying cytotoxicity.[14][15][16][17][18]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit)
-
96-well cell culture plates
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Vehicle control: Cells treated with the same concentration of DMSO as the highest drug concentration.
-
No-cell control: Medium only for background measurement.[15]
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.[18]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the preliminary cytotoxicity screening of a novel compound like this compound.
Caption: General experimental workflow for cytotoxicity screening.
Hypothesized Signaling Pathway
Based on the known mechanisms of action of structurally related isoindolone and isoquinoline alkaloids, this compound may exert its cytotoxic effects through the inhibition of topoisomerase I and the induction of apoptosis. The following diagram depicts a hypothetical signaling pathway.[19][20][21][22]
Caption: Hypothesized mechanism of action for this compound.
Conclusion
The preliminary data on a this compound analogue indicates that this class of compounds holds promise as cytotoxic agents against cancer cells. This technical guide provides a framework for the systematic in vitro evaluation of this compound. The detailed protocols for MTT, SRB, and LDH assays offer robust methods for an initial cytotoxicity screening. Further studies are essential to elucidate the precise mechanism of action, identify the specific molecular targets, and evaluate the broader anticancer potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. rsc.org [rsc.org]
- 12. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Neuroactive Potential of Lennoxamine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed investigational framework for exploring the neuroactive potential of Lennoxamine. Due to a lack of publicly available data on the in vitro neuroactivity of this compound, the quantitative data and signaling pathways presented herein are hypothetical and for illustrative purposes.
Introduction
This compound is an isoindolobenzazepine alkaloid originally isolated from the Chilean barberry, Berberis darwinii. Alkaloids as a chemical class are known to possess a wide range of biological activities, with many exhibiting significant effects on the central nervous system.[1][2] The unique structure of this compound suggests potential interactions with various neuronal targets, warranting a systematic in vitro investigation to elucidate its neuropharmacological profile.
This guide provides a comprehensive overview of a potential research workflow, detailing experimental protocols for assessing the neurotoxicity, neuroprotective effects, and receptor binding affinity of this compound. The methodologies are based on established in vitro assays commonly employed in neuropharmacology.[3][4][5]
Proposed Investigational Workflow
A tiered approach is proposed to systematically evaluate the neuroactive potential of this compound. The workflow begins with broad toxicity screening, followed by more specific neuroprotection assays and target identification through receptor binding studies.
Data Presentation: Hypothetical In Vitro Results
The following tables present hypothetical data to illustrate the expected outcomes from the proposed experimental protocols.
Table 1: Neurotoxicity Assessment of this compound
| Concentration (µM) | Cell Viability (% of Control) | Neurite Length (% of Control) |
| 0.1 | 98.7 ± 4.2 | 99.1 ± 5.3 |
| 1 | 97.2 ± 3.8 | 96.5 ± 4.9 |
| 10 | 95.5 ± 4.1 | 92.3 ± 6.1 |
| 50 | 75.3 ± 5.9 | 68.4 ± 7.2 |
| 100 | 42.1 ± 6.3 | 35.7 ± 8.5 |
Table 2: Neuroprotective Effect of this compound against Oxidative Stress
| Treatment | Cell Viability (% of Control) |
| Control | 100 ± 5.1 |
| H₂O₂ (100 µM) | 48.2 ± 4.5 |
| This compound (1 µM) + H₂O₂ | 65.7 ± 3.9 |
| This compound (10 µM) + H₂O₂ | 82.4 ± 4.2 |
| This compound (25 µM) + H₂O₂ | 89.1 ± 3.7 |
Table 3: Receptor Binding Affinity of this compound
| Receptor Target | Ki (nM) |
| Dopamine D₂ | 78.5 |
| Serotonin 5-HT₂ₐ | 152.3 |
| GABAₐ | > 10,000 |
| Adrenergic α₁ | 450.6 |
Experimental Protocols
Neurotoxicity Assessment: MTT Assay
This protocol assesses the general cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (0.1 µM to 100 µM) for 24 hours.
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the viability of the vehicle-treated control cells.[4]
-
Neuroprotection Against Oxidative Stress
This assay evaluates the ability of this compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.
-
Cell Culture: Use differentiated SH-SY5Y cells or primary cortical neurons for a more physiologically relevant model.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Introduce H₂O₂ (e.g., 100 µM) to induce oxidative stress and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in section 4.1.[4] The protective effect is determined by comparing the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone.
-
Receptor Binding Assay
This protocol determines the binding affinity of this compound to specific neurotransmitter receptors using a competitive binding assay.[6][7]
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., dopamine D₂).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Spiperone for D₂ receptors).
-
Varying concentrations of this compound (unlabeled competitor).
-
Scintillation counter.
-
-
Procedure:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free radioligand using filtration through a glass fiber filter.
-
Quantify the radioactivity of the bound ligand on the filters using a scintillation counter.
-
The data is used to calculate the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand), which can then be converted to the inhibition constant (Ki).[6]
-
Hypothetical Signaling Pathway
Based on the activities of other neuroactive alkaloids, this compound could potentially exert its neuroprotective effects through modulation of pro-survival signaling pathways such as the PI3K/Akt pathway.[8] Activation of this pathway can lead to the inhibition of apoptotic proteins and the promotion of cell survival.
Conclusion
This technical guide outlines a systematic approach to characterize the neuroactive potential of this compound in vitro. The proposed workflow, from initial toxicity screening to neuroprotection assays and mechanism-of-action studies, provides a robust framework for generating foundational data. The hypothetical results and pathways presented serve as a template for data interpretation and hypothesis generation. Further research based on these or similar protocols is necessary to determine the true neuropharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro techniques for the assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Synthetic and Natural Bioactive Molecules in Balancing the Crosstalk among Common Signaling Pathways in Alzheimer’s Disease: Understanding the Neurotoxic Mechanisms for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crucial Early Stages of Drug Discovery: A Technical Guide to the Solubility and Stability of Lennoxamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lennoxamine, an isoindolobenzazepine alkaloid, represents a class of compounds with significant interest in pharmaceutical research. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful drug development. This technical guide provides an in-depth overview of the core principles and experimental protocols for determining the solubility and stability of this compound in common laboratory solvents.
Disclaimer: Publicly available quantitative solubility and stability data for this compound is limited. Therefore, this document serves as a comprehensive guide to the methodologies required to establish these critical parameters for a research compound of this nature. The data presented in the tables are illustrative and hypothetical, intended to serve as a template for presenting experimentally derived results.
Section 1: Solubility Assessment of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding its behavior in various solvents is a foundational step in preclinical development.
Predicted Solubility Profile
Based on its chemical structure—a polycyclic aromatic system with a tertiary amine—this compound is anticipated to be a weakly basic compound. This structural characteristic suggests a pH-dependent aqueous solubility, with higher solubility in acidic conditions due to the protonation of the amine group. Its organic solvent solubility is predicted to be favorable in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in lower alcohols, with decreasing solubility in less polar and nonpolar solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold-standard method for determining equilibrium solubility is the shake-flask method.[1] This protocol provides a reliable and reproducible measurement of the intrinsic solubility of a compound in a given solvent.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis), or another validated analytical method for quantification.[2][3]
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial for each solvent to be tested. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Add a known volume of the selected solvent to each vial. Cap the vials tightly to prevent solvent evaporation.
-
Agitation: Place the vials in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[1] The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of this compound in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended solid.[1]
-
Sampling: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or other appropriate analytical technique to determine the concentration of this compound.[2][3][4][5]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Illustrative Solubility Data for this compound
The following table provides a hypothetical summary of this compound's solubility in common laboratory solvents, as would be determined by the shake-flask method.
| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) | Hypothetical Solubility (µM) |
| Water (pH 7.0) | 25 | 0.05 | 150 |
| PBS (pH 7.4) | 25 | 0.08 | 240 |
| 0.1 N HCl | 25 | 15.2 | 45,600 |
| Methanol | 25 | 8.5 | 25,500 |
| Ethanol | 25 | 5.1 | 15,300 |
| Acetonitrile | 25 | 1.2 | 3,600 |
| DMSO | 25 | > 50 | > 150,000 |
| Acetone | 25 | 2.3 | 6,900 |
Experimental Workflow for Solubility Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
Methodological & Application
Total Synthesis of Lennoxamine via Radical Cascade: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lennoxamine, an isoindolobenzazepine alkaloid, has garnered interest in the synthetic community due to its unique structural framework. A notable and efficient strategy for the total synthesis of this compound involves a key radical cascade reaction. This approach allows for the rapid construction of the core polycyclic system. This document provides an overview of this synthetic route, including a proposed reaction mechanism and a summary of the key transformations.
Note: Access to the full experimental details and quantitative data from the primary literature was limited. The following protocols and data are based on information gathered from publicly available abstracts and a general understanding of the chemical transformations involved.
Synthetic Strategy Overview
The total synthesis of this compound employing a radical cascade reaction has been reported by Taniguchi et al.[1] This strategy hinges on an aryl radical-induced 7-endo cyclization followed by a homolytic aromatic substitution. An alternative approach by Rodríguez and colleagues involves the transannular cyclization of a 10-membered lactam, initiated by the intramolecular addition of an aryl radical to a (trimethylsilyl)acetylene, or a regioselective 7-endo-trig radical cyclization of methylenephthalimidines.[2]
Proposed Radical Cascade Pathway
The following diagram illustrates a plausible mechanism for the radical cascade reaction leading to the core structure of this compound.
Caption: Proposed radical cascade for this compound synthesis.
Key Experimental Protocols
Due to the inability to access the full experimental sections of the primary literature, the following protocols are generalized representations of the key steps.
General Procedure for Radical Cascade Cyclization
To a solution of the aryl halide precursor in a suitable solvent (e.g., degassed benzene or toluene) is added a radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu₃SnH) under an inert atmosphere. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Data Summary
The following table summarizes the key transformations and expected outcomes based on the available literature abstracts.
| Step | Transformation | Reagents and Conditions | Expected Yield | Reference |
| 1 | Synthesis of Radical Precursor | Multi-step synthesis from commercially available starting materials. | Not Available | [1][2] |
| 2 | Radical Cascade Reaction | Aryl halide, AIBN, Bu₃SnH, reflux in benzene or toluene. | Moderate to Good | [1] |
| 3 | Final Product Isolation | Purification by column chromatography. | Not Available | [1][2] |
Conclusion
The total synthesis of this compound via a radical cascade reaction represents an elegant and efficient approach to this complex natural product. The key 7-endo cyclization and subsequent homolytic aromatic substitution allow for the rapid assembly of the isoindolobenzazepine core. While the detailed experimental procedures and quantitative yields could not be fully detailed here, the general principles outlined provide a valuable starting point for researchers interested in this synthetic strategy. Further investigation of the primary literature is recommended for the precise experimental conditions and characterization data.
References
Application Notes and Protocols: Intramolecular Diels-Alder Approach for the Synthesis of Lennoxamine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolobenzazepine alkaloid Lennoxamine has garnered significant interest due to its potential biological activities. A key strategic approach to the synthesis of this compound and its analogues involves the construction of the core isoindolone scaffold. This document outlines a robust and efficient method for the synthesis of advanced isoindolone intermediates, which are precursors to this compound, utilizing a stereoselective intramolecular Diels-Alder (IMDA) reaction of a furan-containing substrate. This method offers a convergent and elegant pathway to this important heterocyclic system.
Introduction
This compound is a member of the isoindolobenzazepine family of alkaloids, characterized by a complex polycyclic framework. The development of efficient synthetic routes to this class of molecules is crucial for the exploration of their therapeutic potential. The intramolecular Diels-Alder (IMDA) reaction is a powerful tool in organic synthesis for the construction of complex cyclic systems with high stereocontrol. In the context of this compound synthesis, an IMDA reaction of a furan moiety tethered to a dienophile provides a direct route to the core isoindolone structure. This application note details the synthetic protocol for preparing advanced isoindolone intermediates for this compound analogues, highlighting the key IMDA cyclization step.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various isoindolone intermediates via the intramolecular Diels-Alder reaction. The reaction involves the initial N-acylation of an amine with an appropriate anhydride, followed by the in-situ IMDA cycloaddition.
| Entry | R Group | Product | Yield (%) | Melting Point (°C) |
| 1 | H | 2-benzyl-4-oxo-3-aza-10-oxatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | 55 | 164-165 |
| 2 | CH3 | 2-benzyl-5-methyl-4-oxo-3-aza-10-oxatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | 60 | 99-100 |
Experimental Protocols
General Procedure for the One-Pot N-acylation and Intramolecular Diels-Alder Cycloaddition
This protocol describes the synthesis of the isoindolone core structure, a key intermediate for this compound analogues. The procedure is exemplified by the synthesis of 2-benzyl-4-oxo-3-aza-10-oxatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid.
Materials:
-
Furfurylamine
-
Appropriate anhydride (e.g., maleic anhydride)
-
Toluene
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
To a solution of furfurylamine (1.0 eq) in toluene, add the corresponding anhydride (1.1 eq).
-
The reaction mixture is heated to reflux for 3 hours.
-
During this time, the initial N-acylation is followed by an in-situ intramolecular Diels-Alder cycloaddition.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The solid is washed with a small amount of cold toluene and then dried under vacuum to afford the desired isoindolone intermediate.
Characterization Data for 2-benzyl-4-oxo-3-aza-10-oxatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid:
-
Appearance: White solid
-
Yield: 55%[1]
-
Melting Point: 164–165 °C[1]
-
IR (KBr): 1707, 1609, 1495, 1452, 1279, 743 cm-1[1]
-
1H NMR (300 MHz, CDCl3): δ= 7.6 (d, 1 H), 7.3 (m, 5 H), 4.8 (s, 2 H), 4.4 (s, 2 H)[1]
-
13C NMR (75 MHz, CDCl3): δ= 169.6, 165.4, 141.5, 135.1, 133.5, 132.4, 129.4, 129.1, 128.4, 128.3, 126.9, 50.4, 47.3[1]
-
HRMS (m/z): [M+H]+ calcd for C16H14NO3: 268.1256; found: 268.1251[1]
Mandatory Visualizations
Reaction Pathway Diagram
The following diagram illustrates the key intramolecular Diels-Alder reaction step for the formation of the isoindolone core. The reaction proceeds through a concerted [4+2] cycloaddition, where the furan ring acts as the diene and the double bond of the maleimide derivative acts as the dienophile. The reaction is highly stereoselective, affording exclusively the exo-adduct.[1]
Caption: Intramolecular Diels-Alder Reaction Pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and isolation of the isoindolone intermediates.
Caption: Experimental Workflow for Isoindolone Synthesis.
References
developing efficient purification protocols for Lennoxamine analogs
Introduction
Lennoxamine and its analogs, a class of isoindolobenzazepine alkaloids, have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anti-cancer and neuroprotective activities. The synthesis of these complex molecules often results in crude mixtures containing starting materials, intermediates, and side products. Therefore, the development of efficient and robust purification protocols is critical to obtaining highly pure compounds for biological screening and drug development. These application notes provide a comprehensive guide to the purification of this compound analogs, focusing on chromatographic techniques.
General Principles of Purification
The purification strategy for this compound analogs is primarily dictated by their polarity, which is influenced by the nature and substitution pattern of the aromatic rings and the nitrogen-containing heterocyclic core. A multi-step approach is often necessary to achieve high purity.
-
Initial Extraction and Work-up: Following synthesis, an initial liquid-liquid extraction is typically employed to remove inorganic salts and highly polar impurities. The organic layer, containing the crude product, is then concentrated.
-
Chromatographic Techniques: Due to the structural similarity of the analogs and potential impurities, chromatography is the cornerstone of purification. The choice between normal-phase and reversed-phase chromatography depends on the specific analog's polarity.
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase. Less polar compounds elute first. This technique is well-suited for the separation of less polar this compound analogs from more polar impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. More polar compounds elute first. RP-HPLC is highly effective for the final purification of a wide range of this compound analogs, offering high resolution and purity.
-
-
Purity Assessment: The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Experimental Protocols
The following protocols provide detailed methodologies for the purification of this compound analogs using flash chromatography and preparative HPLC. These are general protocols and may require optimization based on the specific properties of the analog.
Protocol 1: Flash Chromatography for Initial Purification of a Moderately Polar this compound Analog
This protocol is suitable for the initial purification of gram-scale quantities of a crude this compound analog of moderate polarity.
Materials and Equipment:
-
Flash chromatography system
-
Pre-packed silica gel column (e.g., 40 g, 60 Å)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude this compound analog (e.g., 1 g) in a minimal amount of DCM. If the compound is not fully soluble, a small amount of MeOH can be added. Adsorb the sample onto a small amount of silica gel and dry it under vacuum.
-
TLC Method Development: Develop a suitable solvent system using TLC to achieve good separation of the target compound from impurities. A starting point could be a mixture of DCM and MeOH (e.g., 98:2 v/v) or Hexanes and EtOAc. The ideal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.
-
Column Equilibration: Equilibrate the silica gel column with the chosen mobile phase until the baseline is stable.
-
Sample Loading: Load the dried, silica-adsorbed sample onto the top of the column.
-
Elution: Begin the elution with the chosen mobile phase. A gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., from 0% to 10% MeOH in DCM over 20 column volumes).
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Pool the pure fractions and concentrate them using a rotary evaporator to obtain the partially purified this compound analog.
Protocol 2: Preparative Reversed-Phase HPLC for Final Purification
This protocol is designed for the final purification of milligram-scale quantities of a this compound analog to achieve high purity (>98%).
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm)
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Trifluoroacetic acid (TFA) or Formic acid (FA)
-
0.22 µm syringe filters
-
Lyophilizer or rotary evaporator
-
Analytical HPLC system for purity analysis
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA (or FA) in water
-
Mobile Phase B: 0.1% TFA (or FA) in ACN Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation: Dissolve the partially purified this compound analog in a minimal amount of the initial mobile phase composition (e.g., 10% ACN in water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.
-
Method Development (Analytical Scale): If possible, develop the separation method on an analytical HPLC system using a smaller C18 column to determine the optimal gradient conditions before scaling up to the preparative column.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 90% A / 10% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the filtered sample onto the column. Elute the compound using a linear gradient, for example:
-
10% to 70% B over 30 minutes
-
70% to 100% B over 5 minutes
-
Hold at 100% B for 5 minutes
-
Return to 10% B over 2 minutes
-
Re-equilibrate for 10 minutes The flow rate will depend on the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram (detection at e.g., 254 nm and 280 nm).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Product Recovery: Pool the pure fractions. Remove the ACN by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the final pure this compound analog as a solid.
Data Presentation
Quantitative data from the purification process should be summarized in clear and structured tables for easy comparison and tracking of purification efficiency.
Table 1: Summary of Flash Chromatography Purification
| Step | Sample | Mass (mg) | Purity (%) | Recovery (%) |
| 1 | Crude Product | 1000 | ~65 | - |
| 2 | Pooled Fractions | 550 | ~90 | 55 |
| 3 | Side Fractions | 200 | 40-60 | - |
Table 2: Summary of Preparative HPLC Purification
| Injection | Sample Mass (mg) | Collected Fraction(s) | Mass Recovered (mg) | Purity (%) | Yield (%) |
| 1 | 50 | F5-F8 | 42 | >98.5 | 84 |
| 2 | 50 | F6-F9 | 43 | >99.0 | 86 |
| 3 | 48 | F5-F8 | 40 | >98.7 | 83.3 |
Mandatory Visualizations
Experimental Workflow
Signaling Pathways Potentially Modulated by this compound Analogs
This compound and its analogs have been reported to exhibit biological activities that may involve the modulation of several key signaling pathways. The following diagrams illustrate simplified representations of these pathways.
References
Application Note: Quantification of Lennoxamine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lennoxamine is a novel therapeutic agent under investigation for its potential pharmacological effects. To support preclinical and clinical development, a robust and sensitive bioanalytical method is required for the accurate quantification of this compound in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers high throughput, sensitivity, and selectivity, making it suitable for pharmacokinetic and toxicokinetic studies.
Analytical Method
The quantification of this compound was performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. The method involves a protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 reverse-phase column and detection by mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent
-
Analytical Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm) or equivalent
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d4 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples at various concentrations.
-
Spiking into Plasma: Spike the working solutions into blank human plasma to obtain calibration standards ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound-d4 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | This compound | This compound-d4 (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition | Hypothetical m/z 285.2 -> 154.1 | Hypothetical m/z 289.2 -> 158.1 |
| Declustering Potential (DP) | 80 V | 80 V |
| Collision Energy (CE) | 25 eV | 25 eV |
| Curtain Gas | 30 psi | 30 psi |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 50 psi | 50 psi |
| IonSpray Voltage | 5500 V | 5500 V |
| Temperature | 500°C | 500°C |
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative data is presented in Table 3.
Table 3: Summary of Quantitative Validation Data for this compound in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% |
| Precision (at LLOQ, LQC, MQC, HQC) | < 15% RSD |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. This method is well-suited to support the drug development program for this compound.
Application Notes and Protocols: Screening Lennoxamine's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lennoxamine is a naturally occurring isoindolobenzazepine alkaloid first isolated from the Chilean barberry, Berberis darwinii.[1][2] While extensive biological profiling of this compound has been limited, its core chemical structure, the isoindolone ring system, is a key feature in numerous natural and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. This known activity within its chemical class makes this compound a compelling candidate for biological screening.
These application notes provide a comprehensive, tiered strategy for the in vitro screening of this compound's biological activity. The proposed workflow begins with a broad assessment of cytotoxicity, a crucial first step for any potential therapeutic agent, especially those with potential as anticancer drugs.[3][4] Following this, assays to determine anti-inflammatory potential are detailed. Finally, a protocol for investigating a specific molecular target, the STAT3 signaling pathway, is provided to facilitate mechanism-of-action studies should the initial screens yield positive results.
The following sections offer detailed, step-by-step protocols for three key in vitro assays: the MTT cytotoxicity assay, the Griess assay for nitric oxide production, and a STAT3-dependent luciferase reporter assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5,6,12b,13-Tetrahydro-9,10-dimethoxy-8H-1,3-dioxolo(4,5-h)isoindolo(1,2-b)(3)benzazepin-8-one | C20H19NO5 | CID 10926251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
Protocols for Lennoxamine Administration in In Vivo Animal Models: A Guide for Researchers
Note to the Reader: As of the latest literature search, there are no publicly available scientific studies detailing the in vivo administration of Lennoxamine in animal models. Research on this compound has primarily focused on its chemical synthesis due to its unique isoindolobenzazepine structure. While the broader class of isoindolinone alkaloids has been investigated for various pharmacological activities, specific data on this compound's pharmacokinetics, toxicology, or efficacy in animal models has not been published.
Therefore, the following application notes and protocols are provided as a generalized template for the in vivo administration of a novel chemical entity. This guide is intended to offer a structural framework that researchers can adapt for their own studies once preliminary data (e.g., solubility, in vitro toxicity) for a compound like this compound become available. The data, experimental details, and diagrams presented herein are illustrative and do not represent actual experimental results for this compound .
Application Notes: General Considerations for In Vivo Administration of a Novel Compound
The successful in vivo administration of a novel compound requires careful planning and adherence to established protocols to ensure animal welfare, data reproducibility, and scientific validity. Key considerations include the selection of an appropriate animal model, determination of the administration route, formulation of the compound, and establishment of a dose-response relationship.
1. Animal Model Selection: The choice of animal model is critical and depends on the research question. Common models include mice and rats due to their well-characterized genetics, physiology, and relatively low cost. The specific strain should be chosen based on its relevance to the disease or biological process being studied.
2. Route of Administration: The route of administration influences the bioavailability and pharmacokinetic profile of a compound. Common routes for preclinical studies include:
-
Oral (PO): Administration by gavage. Mimics human oral drug intake but is subject to first-pass metabolism.
-
Intraperitoneal (IP): Injection into the peritoneal cavity. Allows for rapid absorption into the systemic circulation.
-
Intravenous (IV): Injection directly into a vein. Provides 100% bioavailability and rapid onset of action.
-
Subcutaneous (SC): Injection under the skin. Results in slower, more sustained absorption.
3. Formulation and Vehicle Selection: The compound must be dissolved or suspended in a non-toxic vehicle suitable for the chosen administration route. The vehicle should not have any pharmacological effects of its own. Common vehicles include sterile saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO or Tween 80. It is crucial to establish the maximum tolerated concentration of any solubilizing agent.
4. Dose Determination: Initial dose ranges can be estimated from in vitro cytotoxicity data. A dose-escalation study is typically performed to determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies.
Data Presentation: Hypothetical In Vivo Study of "Compound X"
The following tables are examples of how quantitative data from in vivo studies could be structured for clear comparison.
Table 1: Pharmacokinetic Parameters of Compound X in Mice Following a Single Dose
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| Oral (PO) | 10 | 150 ± 25 | 2.0 | 600 ± 75 | 4.5 |
| Intraperitoneal (IP) | 10 | 450 ± 50 | 0.5 | 950 ± 110 | 3.8 |
| Intravenous (IV) | 5 | 1200 ± 150 | 0.1 | 1100 ± 130 | 3.5 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Table 2: Acute Toxicity of Compound X in Mice
| Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Observations |
| Intraperitoneal (IP) | 75 | 68 - 83 | Sedation, ataxia at doses >50 mg/kg |
| Oral (PO) | >200 | N/A | No adverse effects observed up to 200 mg/kg |
Experimental Protocols: Generalized Methodologies
Below are detailed, generalized protocols for common in vivo procedures. These must be adapted based on the specific compound, animal model, and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (IP) Administration in Mice
Objective: To administer a compound into the peritoneal cavity for systemic absorption.
Materials:
-
Test compound solution at the desired concentration in a sterile vehicle.
-
Sterile 1 mL syringes with 25-27 gauge needles.
-
Animal scale.
-
70% ethanol for disinfection.
-
Appropriate personal protective equipment (PPE).
Procedure:
-
Preparation: Weigh the mouse to calculate the precise volume of the compound solution to be administered based on the target dose in mg/kg. Draw the calculated volume into the syringe.
-
Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse can be tilted slightly with its head down to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Injection: Insert the needle at a 15-20 degree angle into the skin and then through the abdominal wall. Aspirate briefly by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Administration: Inject the solution slowly and steadily.
-
Withdrawal: Gently withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any immediate adverse reactions and at regular intervals as dictated by the study design.
Visualizations: Diagrams of Experimental Concepts
The following diagrams, created using the DOT language, illustrate common experimental workflows and conceptual relationships.
Application Notes and Protocols: Synthesis of Lennoxamine Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lennoxamine, a naturally occurring isoindolobenzazepine alkaloid, and its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including cytotoxic activities against various cancer cell lines. Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how chemical structure modifications affect a compound's biological activity, guiding the design of more potent and selective drug candidates. This document provides detailed protocols for the synthesis of this compound derivatives and summarizes the available data to facilitate SAR investigations.
Data Presentation: Structure-Activity Relationship of this compound and Related Derivatives
While a comprehensive quantitative SAR study for a broad range of this compound derivatives is not extensively available in the public domain, preliminary data from related isoquinoline alkaloids suggest key structural features that influence cytotoxicity. The following table summarizes representative data for compounds with structural similarities to this compound, highlighting the potential for SAR exploration.
| Compound ID | Structure | Modification from this compound Core | Cell Line | IC50 (µM) | Citation |
| This compound | (Chemical Structure of this compound) | Parent Compound | - | - | - |
| Analog 1 | Pyrazino[1,2-b]-isoquinoline derivative with t-butyl substituent | Modified isoquinoline core | HCT-15 | 41.8 ± 3.3 | [1] |
| Analog 2 | Pyrazino[1,2-b]-isoquinoline derivative with 2,6-dimethylphenyl substituent | Modified isoquinoline core | K562 | 57.7 ± 2.1 | [1] |
Note: The IC50 values presented are for structurally related compounds and serve as a basis for initiating SAR studies on novel this compound derivatives.
Experimental Protocols
General Synthetic Scheme for this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various strategies, including radical cascade reactions and palladium-catalyzed cyclizations.[2] A common approach involves the construction of the key isoindolobenzazepine ring system. The following is a generalized protocol based on reported syntheses.[2][3]
1. Synthesis of the Isoindolone Intermediate:
A simple and convenient method for the synthesis of advanced isoindolone intermediates of this compound and its analogues utilizes an intramolecular Diels-Alder reaction of furan as a key step.[2]
-
Step 1: Imine Formation: A mixture of freshly distilled furfuraldehyde and an appropriate amine is refluxed in toluene using a Dean-Stark apparatus for 3 hours. The toluene is then removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.[2]
-
Step 2: Reduction to Furylmethylamine: The crude imine is dissolved in methanol at 0°C, and sodium borohydride is added in small portions. The reaction mixture is stirred for 30 minutes at 0°C and then at room temperature for 2 hours. After completion, the solvent is evaporated, and the residue is worked up to yield the N-substituted 2-furylmethylamine.[2]
-
Step 3: Diels-Alder Reaction: The furylmethylamine is reacted with a suitable dienophile (e.g., maleic anhydride) in a solvent like benzene under reflux to afford the Diels-Alder adduct.[2]
2. Cyclization to form the this compound Core:
Further elaboration of the isoindolone intermediate is required to construct the complete tetracyclic framework of this compound. This can be achieved through methods like radical-induced 7-endo cyclization and homolytic aromatic substitution.[1]
Cytotoxicity Assay Protocol (MTT Assay)
The cytotoxic activity of the synthesized this compound derivatives can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HCT-15, K562, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanistic Insights
Isoquinoline alkaloids, the broader class to which this compound belongs, are known to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5] While the specific pathways targeted by this compound are not yet fully elucidated, studies on related protoberberine and isoindolobenzazepine alkaloids suggest the involvement of the following key pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many isoquinoline alkaloids have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.[6][7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some alkaloids have been reported to modulate the MAPK pathway, contributing to their anticancer effects.[8]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Inhibition of the NF-κB pathway is a common mechanism of action for many natural anticancer compounds.
Further research is required to pinpoint the precise molecular targets and signaling pathways directly modulated by this compound and its derivatives.
Visualizations
Caption: Workflow for the synthesis and SAR study of this compound derivatives.
Caption: Putative signaling pathways affected by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of G2/M Arrest by Berberine via Activation of PI3K/Akt and p38 in Human Chondrosarcoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling and In Vitro Studies of Lennoxamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the radiolabeling of Lennoxamine, a protoberberine alkaloid, and subsequent use in binding and uptake studies. The protocols are based on established methods for similar compounds and are intended to serve as a comprehensive guide for researchers.
Introduction to this compound
This compound is an isoindolobenzazepine alkaloid belonging to the protoberberine class of compounds. Protoberberine alkaloids are known to exhibit a wide range of biological activities, and understanding their interaction with cellular targets is crucial for drug development. Radiolabeled this compound is an essential tool for quantifying its binding to specific receptors and for studying its transport across cellular membranes.
Radiolabeling of this compound
The choice of radionuclide for labeling this compound depends on the specific application. Carbon-14 (¹⁴C) and Tritium (³H) are suitable for in vitro binding and uptake assays due to their long half-lives and the fact that their incorporation is less likely to alter the pharmacological properties of the molecule.[1][2] Iodine-125 (¹²⁵I) is another option, particularly for receptor binding assays, offering high specific activity.[3]
General Considerations for Radiolabeling
-
Selection of Labeling Position : The radiolabel should be introduced at a position that is metabolically stable to ensure that the detected radioactivity corresponds to the intact molecule.[4]
-
Precursor Synthesis : A key step in radiolabeling is the synthesis of a suitable precursor that can be readily reacted with the radiolabeled reagent.
-
Purification : High-performance liquid chromatography (HPLC) is typically used to purify the radiolabeled product from unreacted precursors and byproducts.
-
Specific Activity : The specific activity (radioactivity per unit mass) of the labeled compound is a critical parameter and should be determined accurately.[2]
Protocol for Radioiodination of this compound with ¹²⁵I
This protocol is adapted from a method for radioiodinating a similar protoberberine alkaloid, α-allocryptopine.[3] The method involves direct iodination followed by isotopic exchange.
Materials:
-
This compound
-
Iodine monochloride (ICl)
-
Sodium iodide [¹²⁵I] (Na¹²⁵I)
-
Dichloromethane
-
Water (deionized)
-
Sodium thiosulfate solution
-
HPLC system with a suitable column (e.g., C18)
-
Gamma counter
Procedure:
-
Iodination of this compound:
-
Dissolve this compound in a suitable organic solvent.
-
Add an excess of iodine monochloride and stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a sodium thiosulfate solution to remove excess iodine.
-
Extract the iodinated this compound into an organic solvent and purify it using column chromatography or preparative TLC.
-
-
Isotopic Exchange with Na¹²⁵I:
-
Dissolve the purified iodinated this compound in dichloromethane.
-
Add an aqueous solution of Na¹²⁵I.
-
Stir the two-phase system vigorously at room temperature for a specified time to allow for isotopic exchange.[3]
-
After the reaction, separate the organic layer.
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted Na¹²⁵I.
-
Evaporate the solvent to obtain the crude [¹²⁵I]-Lennoxamine.
-
-
Purification and Analysis:
-
Purify the [¹²⁵I]-Lennoxamine using radio-HPLC.
-
Collect the radioactive peak corresponding to the product.
-
Determine the radiochemical purity and specific activity of the final product using a gamma counter and by measuring the mass of the compound. A radiochemical purity of >99% is desirable.[3]
-
Conceptual Approach for [¹⁴C]- or [³H]-Labeling of this compound
While a specific protocol is not available, the synthesis of [¹⁴C]- or [³H]-Lennoxamine would likely involve the use of a radiolabeled precursor in the total synthesis of the molecule.[4][5][6]
Potential Strategies:
-
[¹⁴C]-Labeling : The synthesis could be designed to incorporate a [¹⁴C]-labeled building block, such as [¹⁴C]-formaldehyde or a [¹⁴C]-labeled aromatic precursor, at a key step in the synthetic route.[4]
-
[³H]-Labeling : Tritium labeling can be achieved through catalytic reduction of a suitable unsaturated precursor with tritium gas (³H₂) or by reduction of a halide precursor with a tritiated reducing agent like sodium borotritide (NaB³H₄).[2][7]
The specific synthetic route would need to be carefully designed based on the known total synthesis of this compound.
Cellular Uptake Studies
This protocol describes a method to study the uptake of radiolabeled this compound in cultured cells, adapted from studies on other protoberberine alkaloids.[8][9]
Materials:
-
Cultured cells (e.g., Caco-2, a human colon adenocarcinoma cell line)[9]
-
Radiolabeled this compound ([¹²⁵I]-, [¹⁴C]-, or [³H]-Lennoxamine)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Liquid scintillation counter or gamma counter
Protocol:
-
Cell Culture:
-
Culture the chosen cell line to near confluence in appropriate culture vessels (e.g., 24-well plates).
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Add fresh HBSS to each well.
-
Initiate the uptake by adding a known concentration of radiolabeled this compound to each well.
-
Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
To determine non-specific uptake, a parallel set of wells can be incubated with a large excess of unlabeled this compound.
-
-
Termination and Lysis:
-
At each time point, terminate the uptake by rapidly aspirating the incubation medium and washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter (for ¹⁴C or ³H) or a gamma counter (for ¹²⁵I).
-
Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: The uptake of radiolabeled this compound can be expressed as the amount of radioactivity per milligram of cell protein. The data can be plotted as a function of time to determine the rate of uptake.
Receptor Binding Assays
Protoberberine alkaloids have been shown to interact with various receptors, including dopamine and sigma receptors.[10][11] This section provides a general protocol for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand known to bind to the receptor (e.g., [³H]-spiperone for dopamine D2 receptors, [³H]-(+)-pentazocine for sigma-1 receptors).[1][12]
-
Unlabeled this compound.
-
Assay buffer (specific to the receptor being studied).
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Prepare a crude membrane fraction from cells or tissues known to express the target receptor. This typically involves homogenization followed by centrifugation.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound (or a known competitor for positive control).
-
The membrane preparation to initiate the binding reaction.
-
-
For determining non-specific binding, a set of wells should contain the radiolabeled ligand and a high concentration of an unlabeled specific ligand.
-
Total binding is determined in the absence of any competing ligand.
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature and for a time sufficient to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
The affinity of this compound (Ki) for the receptor can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Data Presentation
Table 1: Hypothetical Radiolabeling Data for this compound
| Radiolabel | Precursor | Labeling Method | Radiochemical Purity (%) | Specific Activity (Ci/mmol) |
| ¹²⁵I | Iodo-Lennoxamine | Isotopic Exchange | >99 | 1500-2000 |
| ¹⁴C | [¹⁴C]-Labeled Precursor | Multi-step Synthesis | >98 | 50-60 |
| ³H | Unsaturated Precursor | Catalytic Reduction | >98 | 20-30 |
Table 2: Hypothetical Cellular Uptake of [³H]-Lennoxamine in Caco-2 Cells
| Time (min) | Total Uptake (dpm/mg protein) | Non-specific Uptake (dpm/mg protein) | Specific Uptake (dpm/mg protein) |
| 5 | 1500 | 150 | 1350 |
| 15 | 4200 | 400 | 3800 |
| 30 | 7500 | 700 | 6800 |
| 60 | 11000 | 1000 | 10000 |
| 120 | 12500 | 1100 | 11400 |
Table 3: Hypothetical Binding Affinity of this compound for Dopamine D2 and Sigma-1 Receptors
| Receptor | Radioligand | This compound IC₅₀ (nM) | This compound Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | 150 | 75 |
| Sigma-1 | [³H]-(+)-Pentazocine | 85 | 40 |
Visualizations
Signaling Pathways Modulated by Protoberberine Alkaloids
Protoberberine alkaloids have been reported to influence several key signaling pathways involved in cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
Caption: MAPK signaling pathway and potential points of inhibition by this compound.
Caption: JAK/STAT signaling pathway with potential inhibitory actions of this compound.
Experimental Workflows
Caption: General workflow for the radiolabeling and purification of this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of the protoberberine alkaloid (S)-(-)-xylopinine using enantiopure sulfinimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. energ-en.ro [energ-en.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes: Lennoxamine as a Chemical Probe in Cell Biology
Introduction
Lennoxamine is a naturally occurring isoindolobenzazepine alkaloid first isolated from the Chilean barberry (Berberis darwinii).[1][2] Structurally, it belongs to the broader class of isoindolinones. While research has primarily focused on the chemical synthesis of this compound, its direct application as a chemical probe to investigate cellular processes remains largely unexplored in publicly available scientific literature.[1][3] However, the pharmacological activities observed in the broader isoindolinone class suggest potential avenues for this compound's use as a tool in cell biology research.[3]
This document provides a prospective overview of how this compound could be developed and utilized as a chemical probe. It outlines a general framework for its characterization and application, drawing upon established methodologies in chemical biology for natural products.
Potential, Unverified Biological Activities of the Isoindolinone Class
Compounds structurally related to this compound, within the isoindolinone family, have been reported to exhibit a range of biological activities. These provide a starting point for hypothesizing the potential cellular targets and pathways that this compound might modulate. It is crucial to note that these activities have not been specifically demonstrated for this compound itself.
| Pharmacological Activity | Potential Cellular Target/Pathway | Reference |
| PARP-1 Inhibition | DNA repair, genomic stability | [3] |
| Cytotoxic Activity | Cell viability, proliferation | [3] |
Hypothetical Workflow for Developing this compound as a Chemical Probe
The development of a natural product into a validated chemical probe is a rigorous process. The following diagram outlines a potential workflow for characterizing the biological activity of this compound and establishing its utility as a research tool.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols that would be adapted for the specific investigation of this compound.
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is a common starting point to assess the cytotoxic or cytostatic effects of a compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the dilutions to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Target Engagement Assay using Western Blot
This protocol aims to determine if this compound interacts with a hypothesized target protein in a cellular context, which could be inferred from changes in the protein's post-translational modifications or downstream signaling. For this hypothetical example, we will assume a kinase target.
Materials:
-
This compound
-
Cell line expressing the target of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., against a phosphorylated form of a downstream target)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of the protein of interest (e.g., phosphorylated form) in treated versus untreated cells.
While this compound is an interesting natural product, its role as a chemical probe in cell biology is currently undefined. The protocols and workflows presented here are generalized frameworks that could guide future research to elucidate its biological function. The potential pharmacological activities of the broader isoindolinone class provide a logical starting point for such investigations. Further research, beginning with systematic screening and target identification, is necessary to determine if this compound can be developed into a valuable tool for probing cellular signaling pathways.
References
high-throughput screening assays for identifying Lennoxamine targets
An isoindolobenzazepine alkaloid, Lennoxamine was first isolated from the Chilean barberry, Berberis darwinii[1]. Identifying its specific molecular targets is a critical step in understanding its mechanism of action and developing it as a potential therapeutic agent. High-throughput screening (HTS) provides a powerful set of tools to achieve this by rapidly assessing the interactions between this compound and a wide array of cellular proteins[2][3][4].
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on employing HTS assays to identify and validate the protein targets of this compound. The focus is on two robust and widely adopted methods: Affinity-Based Protein Profiling and the Cellular Thermal Shift Assay (CETSA).
Affinity-Based Protein Profiling (AfBP)
Affinity-based protein profiling is a chemical proteomics strategy used to isolate the binding partners of a small molecule from a complex biological mixture, such as a cell lysate[5][6]. The technique involves immobilizing a modified version of the small molecule (the "bait") on a solid support to "pull down" its interacting proteins ("prey") for subsequent identification by mass spectrometry[5][6][7].
Experimental Workflow: Affinity Pulldown
Caption: Workflow for affinity-based protein profiling.
Protocol: Affinity Pulldown Coupled with Mass Spectrometry
Objective: To identify proteins that directly bind to this compound in a cellular lysate.
Materials:
-
Biotinylated this compound probe
-
Streptavidin-conjugated magnetic beads
-
Cell line of interest (e.g., a cancer cell line sensitive to this compound)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Wash Buffers (e.g., PBS with varying concentrations of NaCl and mild detergent like Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.8, or SDS-PAGE sample buffer)
-
Reagents for SDS-PAGE and in-gel tryptic digestion
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes with gentle agitation.
-
Clarify the lysate by centrifuging at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (proteome).
-
Determine the protein concentration using a BCA or similar assay.
-
-
Target Capture:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg total protein) with the biotinylated this compound probe (final concentration typically 1-10 µM) for 1-2 hours at 4°C with rotation.
-
As a negative control, incubate a separate aliquot of lysate with free biotin. A "beads-only" control is also recommended.
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C.
-
Capture the beads using a magnetic stand and discard the unbound supernatant.
-
Wash the beads 3-5 times with increasingly stringent Wash Buffers to remove non-specifically bound proteins[6].
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or using a competitive elution with excess free biotin, followed by acid elution[8].
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the entire gel lane for the this compound sample and the control sample[8].
-
Perform in-gel reduction, alkylation, and tryptic digestion of the proteins.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the extracted peptides by LC-MS/MS[7].
-
Identify and quantify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Potential targets are proteins that are significantly enriched in the biotin-Lennoxamine pulldown compared to the negative controls[7].
-
Data Presentation: Hypothetical AfBP Results
| Protein ID (UniProt) | Gene Name | Protein Description | Spectral Counts (this compound) | Spectral Counts (Control) | Fold Enrichment |
| P04637 | TP53 | Cellular tumor antigen p53 | 152 | 5 | 30.4 |
| P62258 | HSPA5 | Heat shock 70 kDa protein 5 | 210 | 45 | 4.7 |
| Q13148 | VIM | Vimentin | 88 | 9 | 9.8 |
| P11021 | HSPA1A | Heat shock 70 kDa protein 1A/1B | 250 | 60 | 4.2 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for verifying direct drug-target engagement in a cellular environment[9][10][11]. The principle is that a protein's thermal stability changes upon ligand binding; this change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of protein remaining in the soluble fraction[5][12]. High-throughput versions of CETSA (HT-CETSA) have been developed for screening applications[9][13][14].
Experimental Workflow: High-Throughput CETSA (HT-CETSA)
Caption: Workflow for a high-throughput cellular thermal shift assay.
Protocol: Isothermal Dose-Response (ITDR) HT-CETSA
Objective: To confirm target engagement and determine the apparent binding affinity of this compound to its target(s) in intact cells.
Materials:
-
This compound
-
Cell line of interest
-
384-well PCR plates
-
Thermal cycler with a gradient function
-
Detection reagents for a high-throughput readout (e.g., AlphaLISA, reporter-based assays, or specific ELISA kits)[10][12]
-
Multichannel pipettes or automated liquid handlers
Procedure:
-
Cell Preparation and Treatment:
-
Harvest cells and adjust the cell density in the appropriate culture medium.
-
Dispense cells into the wells of a 384-well PCR plate.
-
Prepare serial dilutions of this compound. Add the compounds to the cells. Include vehicle (e.g., DMSO) controls.
-
Incubate the plate at 37°C for a set period (e.g., 1 hour) to allow for compound entry and target binding[15].
-
-
Thermal Challenge:
-
Determine the optimal heating temperature from a preliminary thermal melt experiment. This temperature should be on the steep part of the melt curve for the protein of interest.
-
Heat the entire plate in a thermal cycler at the chosen temperature for a short duration (e.g., 3-8 minutes)[16].
-
Allow the plate to cool to room temperature.
-
-
Lysis and Separation:
-
Lyse the cells. A common method is multiple freeze-thaw cycles using liquid nitrogen or a -80°C freezer.
-
Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 4000 x g for 20 minutes).
-
-
Detection and Analysis:
-
Carefully transfer the supernatant, which contains the soluble, non-denatured protein, to a new 384-well detection plate.
-
Quantify the amount of the target protein in the supernatant using a high-throughput method like AlphaLISA or a reporter assay[10][11].
-
Plot the amount of soluble protein as a function of this compound concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein.
-
Data Presentation: Hypothetical CETSA Results
| Target Protein | Tm (Control, °C) | Tm (this compound-treated, °C) | ΔTm (°C) | EC50 (µM) from ITDR |
| Kinase X | 52.5 | 56.8 | +4.3 | 1.2 |
| Protein Y | 48.1 | 51.3 | +3.2 | 2.5 |
| Housekeeping Protein | 61.2 | 61.3 | +0.1 | >100 |
Elucidating Biological Context: Signaling Pathway Analysis
Identifying a direct target is the first step; understanding its functional role is the next. If HTS assays identify a specific protein, such as a kinase, as a primary target of this compound, the next step is to map this interaction onto known cellular signaling pathways. This helps to formulate hypotheses about the compound's mechanism of action.
For instance, if this compound were found to bind to a component of the PI3K/Akt pathway—a critical signaling network that regulates cell growth, proliferation, and survival—it could explain observed anti-cancer effects[17][18][19][20].
Hypothetical Pathway: this compound Inhibition of PI3K/Akt Signaling
Caption: Hypothetical inhibition of PI3K by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. How Do Natural Products Identify Their Targets? Chemical Proteomics Provides the Answer | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. selectscience.net [selectscience.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Small-molecule inhibitors of the PI3K signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
overcoming challenges in the stereoselective synthesis of Lennoxamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the stereoselective synthesis of the isoindolobenzazepine alkaloid, Lennoxamine. This guide includes troubleshooting FAQs, detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the stereoselective synthesis of this compound in a question-and-answer format.
Issue 1: Low Diastereoselectivity in the Reduction of Prochiral Ketone Precursors
-
Question: My reduction of the ketone precursor to the corresponding alcohol is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity in the reduction of prochiral ketones is a common challenge. The choice of reducing agent and reaction conditions are critical for achieving high stereocontrol.
-
Potential Cause: Use of a non-selective reducing agent like sodium borohydride (NaBH₄) can lead to poor diastereoselectivity.
-
Troubleshooting Steps:
-
Employ Bulky Reducing Agents: Utilize sterically hindered reducing agents that favor attack from the less hindered face of the ketone. Agents like L-Selectride® or K-Selectride® often provide higher diastereoselectivity.
-
Chelation-Controlled Reduction: If there is a nearby chelating group (e.g., a methoxy group), using a reagent like zinc borohydride (Zn(BH₄)₂) can form a rigid cyclic intermediate, forcing the hydride to attack from a specific face.
-
Temperature Optimization: Lowering the reaction temperature (e.g., to -78 °C) can enhance diastereoselectivity by favoring the transition state with the lower activation energy.[1]
-
-
Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation
-
Question: I am attempting an enantioselective synthesis of (+)-Lennoxamine using asymmetric hydrogenation, but the enantiomeric excess (ee) is low. What are the likely causes and solutions?
-
Answer: Achieving high enantioselectivity in the asymmetric hydrogenation of the enamine or imine intermediate is highly dependent on the catalyst, ligand, and reaction conditions.
-
Potential Cause: The chosen chiral catalyst or ligand may not be optimal for the specific substrate.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of the chiral ligand is crucial. For the synthesis of (S)-(+)-Lennoxamine, ruthenium catalysts with chiral ligands like the L-proline-tetrazole ligand have been shown to be effective.[2] A screening of different chiral ligands (e.g., BINAP derivatives, Josiphos ligands) is recommended.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's activity and selectivity. Protic solvents like methanol or ethanol are often effective for these hydrogenations.[3][4]
-
Hydrogen Pressure and Temperature: Both pressure and temperature can influence the enantioselectivity. A systematic optimization of these parameters is necessary. Higher pressures can sometimes lead to a decrease in enantioselectivity.
-
Substrate Purity: Impurities in the substrate can poison the catalyst, leading to both low conversion and poor enantioselectivity. Ensure the starting material is of high purity.
-
-
Issue 3: Low Yields in Radical Cyclization Steps
-
Question: The yield of my radical cyclization to form the isoindolobenzazepine core is consistently low. What factors could be contributing to this?
-
Answer: Radical cyclizations can be sensitive to various factors that can lead to undesired side reactions and low yields.
-
Potential Cause: Competing intermolecular reactions or premature quenching of the radical intermediate.
-
Troubleshooting Steps:
-
Concentration: Radical cyclizations are intramolecular reactions, and to favor them over intermolecular processes, the reaction should be run at high dilution.
-
Initiator and Mediator Concentration: The concentration of the radical initiator (e.g., AIBN) and mediator (e.g., Bu₃SnH) should be carefully controlled. A slow addition of the mediator can help maintain a low concentration of the radical, favoring cyclization.
-
Reaction Temperature: The temperature should be sufficient to initiate radical formation but not so high as to promote side reactions. The optimal temperature depends on the chosen initiator.
-
Degassing: Oxygen can quench radical reactions. Ensure the solvent is thoroughly degassed before starting the reaction and maintain an inert atmosphere (e.g., argon or nitrogen).
-
-
Issue 4: Difficulty in Separating Diastereomers
-
Question: I have synthesized a mixture of this compound diastereomers, but separating them by standard column chromatography is proving difficult. What are my options?
-
Answer: The separation of diastereomers with similar polarities can be challenging.
-
Potential Cause: The diastereomers have very similar Rf values on standard silica gel.
-
Troubleshooting Steps:
-
Chromatography Optimization:
-
Stationary Phase: If silica gel is not effective, consider using other stationary phases like alumina or reversed-phase C18 silica.[5]
-
Solvent System: A systematic screening of different solvent systems with varying polarities and compositions is recommended. Sometimes, the addition of a small amount of a third solvent can improve separation.
-
-
Preparative HPLC: High-performance liquid chromatography (HPLC) with a suitable column (normal or reversed-phase) can often provide baseline separation of closely related diastereomers.[6][7]
-
Crystallization: Fractional crystallization can be an effective method for separating diastereomers if one forms crystals more readily than the other. This may require screening different solvents.
-
Derivatization: If all else fails, consider derivatizing the mixture with a chiral resolving agent to form diastereomeric derivatives that may have more significant differences in their physical properties, facilitating separation. The auxiliary can then be cleaved to yield the pure diastereomers.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of this compound and related intermediates, focusing on stereochemical outcomes.
Table 1: Diastereoselective Reduction of this compound Precursors
| Precursor | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Prochiral Ketone | NaBH(OAc)₃ | Acetic Acid | RT | Moderate | - | [8] |
| Prochiral Ketone | NaBH₃CN | Methanol | RT | Moderate | - | [8][9] |
| Prochiral Ketone | Catalytic Hydrogenation | - | - | - | - | [8] |
Table 2: Enantioselective Synthesis of (+)-Lennoxamine
| Precursor | Catalyst | Ligand | Solvent | Temp (°C) | Pressure (atm) | ee (%) | Yield (%) | Reference |
| Dehydro-Lennoxamine | Ru(II) | L-proline-tetrazole | - | - | - | >95 | - | [2] |
Experimental Protocols
Protocol 1: Enantioselective Hydrogenation for the Synthesis of (S)-(+)-Lennoxamine [2]
This protocol describes the asymmetric hydrogenation of a dehydro-Lennoxamine precursor using a chiral ruthenium catalyst.
-
Materials:
-
Dehydro-Lennoxamine precursor
-
(R,R)-TsDPEN-Ru complex (catalyst)
-
Methanol (anhydrous)
-
Hydrogen gas
-
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the dehydro-Lennoxamine precursor in anhydrous methanol.
-
Add the (R,R)-TsDPEN-Ru catalyst (typically 1-5 mol%).
-
Purge the flask with hydrogen gas (balloon or pressurized vessel).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with argon.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-(+)-Lennoxamine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary [10][11][12][13][14]
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, a key step in constructing the chiral center in this compound precursors.
-
Materials:
-
N-acyl oxazolidinone (e.g., derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., benzyl bromide)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve the N-acyl oxazolidinone in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA or NaHMDS in THF dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The chiral auxiliary can be subsequently cleaved under acidic or basic conditions to yield the chiral carboxylic acid or alcohol.
-
Visualizations
Caption: A generalized workflow for the stereoselective synthesis of this compound highlighting key stages and potential troubleshooting points.
Caption: A simplified diagram illustrating the mechanism of asymmetric hydrogenation for the enantioselective synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. santaisci.com [santaisci.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic chemistry - How to separate two diastereomeric amines? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. uwindsor.ca [uwindsor.ca]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]
- 13. youtube.com [youtube.com]
- 14. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
improving the yield of Lennoxamine extraction from natural sources
Welcome to the technical support center for the extraction of Lennoxamine from natural sources. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their extraction workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for this compound?
A1: this compound has been reported to be found in Berberis darwinii, commonly known as Darwin's barberry.[1] The stem-bark of this plant is a known source of related alkaloids, such as berberine, and is likely the primary material for this compound extraction.[2][3]
Q2: Which solvent is most effective for extracting this compound?
A2: While specific studies on this compound are limited, methanol has been successfully used to extract alkaloids from Berberis darwinii stem-bark.[2][3] Generally, polar solvents like methanol or ethanol, often acidified, are effective for extracting alkaloids.[4][5][6] The choice of solvent may need to be optimized for your specific experimental conditions to maximize yield and purity.
Q3: What are the critical parameters to consider when optimizing this compound extraction?
A3: The key parameters influencing the yield of alkaloid extractions include the choice of solvent and its pH, extraction temperature, extraction time, and the particle size of the plant material.[7][8] For instance, adjusting the pH to be slightly acidic can improve the solubility of alkaloid salts, while a finer particle size of the plant material increases the surface area for solvent interaction.[4]
Q4: How can I minimize the degradation of this compound during extraction?
A4: Alkaloids can be sensitive to heat and light.[4] To prevent degradation, it is advisable to use extraction methods that operate at lower temperatures, such as cold maceration or ultrasound-assisted extraction.[4] Additionally, protecting the extraction mixture and subsequent extracts from direct light by using amber glassware or covering containers is recommended.
Q5: Are modern extraction techniques like ultrasound or microwave assistance suitable for this compound?
A5: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be highly effective for extracting alkaloids.[4][9][10] These methods can enhance extraction efficiency, reduce extraction time, and lower solvent consumption compared to traditional methods.[10] However, it is crucial to carefully control parameters like temperature to prevent the degradation of heat-sensitive compounds.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides systematic solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Increase Extraction Time: Allow for a longer contact time between the solvent and the plant material. - Perform Multiple Extractions: Repeat the extraction process with fresh solvent on the same plant material to ensure exhaustive extraction. |
| Incorrect Solvent or pH | - Solvent Polarity: Experiment with different solvents (e.g., methanol, ethanol, or mixtures with water) to find the optimal polarity for this compound. - pH Adjustment: Since alkaloids are basic, extraction with a slightly acidified solvent (e.g., 0.5% hydrochloric or acetic acid) can improve the solubility of the alkaloid salt.[4] |
| Poor Solvent Penetration | - Reduce Particle Size: Ensure the plant material is finely ground to a uniform powder to increase the surface area for solvent interaction. |
| Degradation of this compound | - Control Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal.[8] - Protect from Light: Keep extracts in amber-colored glassware or covered to prevent photodegradation.[4] |
Problem 2: Impure this compound Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Other Compounds | - Solvent Selectivity: Use a less polar solvent for an initial "defatting" step to remove non-polar impurities before the main extraction. - Acid-Base Partitioning: Perform a liquid-liquid extraction. After the initial extraction, acidify the extract and wash with a non-polar solvent to remove neutral and acidic impurities. Then, basify the aqueous layer and extract the this compound with an organic solvent. |
| Presence of Pigments and Tannins | - Pre-extraction Washing: Wash the powdered plant material with a non-polar solvent like hexane before the main extraction. - Adsorbent Treatment: Treat the crude extract with activated charcoal or other adsorbents to remove pigments, but be aware that this may also adsorb some of the target alkaloid. |
Logical Troubleshooting Workflow
References
- 1. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The therapeutic potential of Berberis darwinii stem-bark: quantification of berberine and in vitro evidence for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. The process of extracting berberine hydrochloride from barberry extract. [greenskybio.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Lennoxamine instability in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Lennoxamine, focusing on troubleshooting its instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color from colorless to yellow/brown. What is causing this?
A1: The observed color change is likely due to oxidative degradation of this compound. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions. To mitigate this, prepare solutions fresh, use amber vials or cover your glassware with foil to protect from light, and consider deoxygenating your solvents by sparging with an inert gas like nitrogen or argon.
Q2: I am observing precipitation in my aqueous this compound stock solution. What should I do?
A2: Precipitation may occur if the concentration of this compound exceeds its solubility limit in the aqueous buffer. This compound's solubility is known to be pH-dependent. Review the pH of your buffer and consult the solubility data provided in Table 1. If precipitation persists, consider lowering the concentration of your stock solution or adding a small percentage of a co-solvent like DMSO or ethanol, if permissible for your experimental setup.
Q3: My cell-based assay results show a progressive loss of this compound activity over the experiment's duration. How can I confirm if this is due to compound instability?
A3: A decline in activity suggests that this compound may be degrading under your assay conditions (e.g., in cell culture media at 37°C). To confirm this, you can perform a stability study by incubating this compound in the assay medium for the same duration as your experiment. At various time points, take aliquots and analyze them by HPLC to quantify the remaining intact this compound.[1] This will help you correlate the loss of activity with the degradation of the compound.
Q4: Can I use stabilizing agents to prevent this compound degradation?
A4: Yes, certain stabilizing agents may help.[2] For oxidative degradation, antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) could be beneficial. If metal ion catalysis is suspected, a chelating agent like ethylenediaminetetraacetic acid (EDTA) might be effective.[3] However, it is crucial to first test the compatibility of any stabilizing agent with your experimental system to ensure it does not interfere with your assay.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays
-
Symptom: High variability in dose-response curves or unexpected loss of potency between experimental replicates.
-
Possible Cause: Degradation of this compound in the aqueous assay buffer or medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound working solutions immediately before use from a freshly prepared or properly stored stock.
-
pH Control: Ensure the pH of your buffer is within the optimal stability range for this compound (see Table 2).
-
Temperature Control: Minimize the time your solutions are kept at higher temperatures (e.g., 37°C). If possible, prepare plates on ice before transferring them to the incubator.
-
Stability Check: Perform a time-course experiment to measure the concentration of this compound in your assay medium over the duration of the experiment using a stability-indicating HPLC method.[4][5][6][7][8]
-
Issue 2: Appearance of unknown peaks in HPLC chromatogram
-
Symptom: When analyzing a this compound solution that has been stored for some time, new peaks appear in the HPLC chromatogram that were not present in the freshly prepared sample.
-
Possible Cause: This is a clear indication of this compound degradation. The new peaks correspond to degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use LC-MS to get mass information on the degradation products to help elucidate the degradation pathway.
-
Conduct Forced Degradation Studies: To understand the degradation profile better, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[9][10][11] This will help in identifying the likely degradation products and developing a more robust formulation or handling procedure.
-
Optimize Storage Conditions: Based on the degradation profile, adjust the storage conditions. For example, if this compound is found to be sensitive to acidic conditions, store it in a neutral or slightly basic buffer.
-
Data Presentation
Table 1: Solubility of this compound in Different Aqueous Buffers at 25°C
| Buffer System (pH) | Solubility (µg/mL) |
| 0.1 M HCl (pH 1.2) | 50 ± 5 |
| 0.1 M Acetate (pH 4.5) | 250 ± 20 |
| PBS (pH 7.4) | 150 ± 15 |
| 0.1 M Carbonate (pH 9.0) | 80 ± 10 |
Table 2: Stability of this compound in Aqueous Buffers at 37°C over 24 hours
| Buffer (pH) | % this compound Remaining after 24h | Key Degradation Products |
| 0.1 M HCl (pH 1.2) | 45% | Hydrolysis Product A |
| PBS (pH 7.4) | 85% | Oxidative Product B |
| PBS (pH 7.4) + 0.1% Ascorbic Acid | 95% | Oxidative Product B (reduced) |
| 0.1 M Carbonate (pH 9.0) | 60% | Hydrolysis Product C |
Experimental Protocols
Protocol 1: HPLC-Based Stability Indicating Method
This protocol outlines a general method to separate this compound from its potential degradation products.[4][5][6][7][8]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a 1 mg/mL stock solution of this compound in DMSO. b. Dilute the stock solution to 10 µg/mL in the desired aqueous buffer. c. Incubate the solution under the desired conditions (e.g., 37°C). d. At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, and if necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile). e. Analyze the samples by HPLC. The peak area of this compound at each time point is used to calculate the percentage remaining.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[9][10][11]
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Acid Hydrolysis: Incubate a 100 µg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a 100 µg/mL solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 100 µg/mL solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound to UV light (254 nm) and visible light for 24 hours.
-
Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis by the stability-indicating HPLC method.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase A.
Caption: Troubleshooting workflow for this compound instability in aqueous solutions.
Caption: Experimental workflow for a time-course stability study of this compound.
References
- 1. enamine.net [enamine.net]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Stabilizers - CD Formulation [formulationbio.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. web.vscht.cz [web.vscht.cz]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of Lennoxamine intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lennoxamine intermediates. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound intermediates?
A1: A widely adopted and efficient synthetic pathway to this compound involves a multi-step process starting with the formation of an isoindolone precursor. This is followed by formylation, intramolecular condensation to form the dehydroisoindolobenzazepine core, and finally, catalytic hydrogenation to yield this compound.
Q2: What are the critical steps in this synthetic route that often require optimization?
A2: The most critical stages are the initial formation of the substituted isoindolone and the subsequent intramolecular cyclization. Yields in these steps can be sensitive to reaction conditions such as temperature, catalyst choice, and solvent. The formylation step and the final hydrogenation also require careful control to ensure high conversion and purity.
Q3: Are there alternative synthetic strategies for this compound?
A3: Yes, other synthetic approaches have been explored, including those utilizing radical cascades and Diels-Alder reactions to construct the core structure. However, the isoindolone-based route is often favored for its practicality and high yields.[1][2]
Troubleshooting Guides
Part 1: Synthesis of Isoindolone Precursors
Q1: I am getting a low yield in the synthesis of the isoindolone precursor from an arylethylamine and an ethyl 2-(chloromethyl)benzoate derivative. What are the possible causes and solutions?
A1: Low yields in this step are often traced back to incomplete reaction, side product formation, or issues with reagents and conditions.
Possible Causes and Solutions:
-
Incomplete Reaction:
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Insufficient Reaction Time or Temperature: Ensure the reaction is heated under reflux for a sufficient period. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
Inefficient Base: Triethylamine is commonly used. Ensure it is fresh and anhydrous. Consider using a stronger, non-nucleophilic base if the reaction remains sluggish.
-
-
Side Product Formation:
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Dimerization of the Arylethylamine: This can be minimized by the slow addition of the arylethylamine to the reaction mixture containing the ethyl 2-(chloromethyl)benzoate.
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Hydrolysis of the Ethyl 2-(chloromethyl)benzoate: Ensure all reagents and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality:
-
Decomposition of Ethyl 2-(chloromethyl)benzoate: This reagent can be unstable. Use freshly prepared or purified material.
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Purity of the Arylethylamine: Impurities in the starting amine can interfere with the reaction. Purify the amine by distillation or recrystallization if necessary.
-
Troubleshooting Workflow for Low Yield in Isoindolone Synthesis:
References
minimizing side-product formation in Lennoxamine synthesis
Welcome to the technical support center for Lennoxamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the minimization of side-product formation during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for this compound, and what are their general drawbacks concerning side-product formation?
A1: The primary synthetic routes to this compound include radical cyclization, intramolecular Diels-Alder reactions, and palladium-catalyzed cross-coupling reactions (such as the Heck-Suzuki-Miyaura domino reaction). Each method has distinct advantages but also presents specific challenges regarding impurity profiles. Radical cyclizations can sometimes suffer from a lack of stereoselectivity and the formation of over-reduced or prematurely quenched products. Diels-Alder reactions may yield undesired regioisomers or stereoisomers. Palladium-catalyzed couplings can be complicated by homocoupling byproducts and impurities originating from ligand degradation.
Q2: How critical is the purity of starting materials and reagents for minimizing side-products in this compound synthesis?
A2: The purity of starting materials and reagents is paramount. Impurities in the initial substrates can lead to a cascade of unwanted side reactions, complicating the purification of the final product. For instance, residual water or oxygen can significantly impact the efficiency and selectivity of many organometallic and radical reactions. It is highly recommended to use freshly purified solvents and reagents and to perform reactions under an inert atmosphere.
Q3: What are the best general practices for purifying crude this compound?
A3: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system is critical and often requires careful optimization to separate the desired product from closely related impurities. A gradient elution is often more effective than isocratic elution. In some cases, preparative HPLC may be necessary to achieve high purity, especially for the removal of stubborn isomeric byproducts.
Q4: Can computational modeling help in predicting and minimizing side-product formation?
A4: Yes, computational modeling, particularly Density Functional Theory (DFT) calculations, can be a powerful tool. It can help in understanding the reaction mechanisms, predicting the most likely side-products, and identifying the thermodynamic and kinetic factors that favor the desired reaction pathway. This can guide the optimization of reaction conditions to minimize the formation of unwanted byproducts.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during this compound synthesis.
Issue 1: Low Yield and/or Formation of Isomeric Byproducts in Radical Cyclization Routes
The radical cyclization approach to this compound often involves the formation of a key isoindolinone intermediate. Side-products can arise from incorrect cyclization pathways or lack of stereocontrol.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Regioselectivity of Cyclization | Optimize the concentration of the radical initiator and the reaction temperature. A lower temperature and slower addition of the initiator can favor the desired 7-endo cyclization over other pathways. |
| Lack of Diastereoselectivity | The use of bulky protecting groups on nearby functionalities can introduce steric hindrance that directs the cyclization to the desired diastereomer. Chiral auxiliaries or catalysts can also be employed to induce stereoselectivity. |
| Premature Radical Quenching | Ensure the reaction is performed under strictly anhydrous and oxygen-free conditions. The use of a high-purity radical initiator and thoroughly degassed solvents is crucial. |
| Over-reduction of the Product | Reduce the amount of the reducing agent (e.g., tin hydride) used or switch to a milder reducing agent. Careful monitoring of the reaction progress by TLC or LC-MS is essential to stop the reaction upon completion. |
Experimental Protocol: Radical Cyclization for this compound Core Synthesis
-
Preparation: To a solution of the appropriate precursor (e.g., an N-arylated ynamide) in degassed toluene (0.01 M), add a radical initiator (e.g., AIBN, 0.1 equivalents).
-
Reaction: Heat the mixture to 80-110 °C under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound core structure.
Issue 2: Formation of Regioisomers in Diels-Alder Reactions
The intramolecular Diels-Alder reaction is another powerful strategy for constructing the this compound skeleton. However, it can sometimes lead to the formation of undesired regioisomers.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Unfavorable Frontier Molecular Orbital (FMO) Overlap | The use of a Lewis acid catalyst can alter the FMO energies and enhance the desired regioselectivity. Common Lewis acids for this purpose include BF₃·OEt₂, ZnCl₂, and SnCl₄. The choice of Lewis acid and solvent should be carefully screened. |
| High Reaction Temperature | High temperatures can sometimes lead to a loss of regioselectivity by favoring the thermodynamically more stable but undesired regioisomer. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Steric Hindrance | Modification of the substituents on the diene or dienophile can influence the regiochemical outcome. Introducing bulky groups can disfavor the formation of certain regioisomers due to steric repulsion in the transition state. |
Experimental Protocol: Intramolecular Diels-Alder Reaction
-
Preparation: Dissolve the diene-dienophile precursor in a dry solvent such as toluene or dichloromethane under an argon atmosphere.
-
Catalysis (if applicable): If a Lewis acid is used, cool the solution to a low temperature (e.g., -78 °C) before the dropwise addition of the Lewis acid.
-
Reaction: Allow the reaction to warm to the desired temperature (can range from -78 °C to reflux, depending on the substrate) and stir until completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution for Lewis acid-catalyzed reactions) and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
This compound Synthesis via Radical Cyclization
Caption: Radical cyclization pathway for this compound synthesis and potential side-reactions.
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
strategies to improve the purity of synthetic Lennoxamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthetic Lennoxamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Question 1: My final product shows multiple spots on TLC analysis. What are the likely impurities?
Answer:
Multiple spots on your Thin Layer Chromatography (TLC) plate indicate the presence of impurities. Based on common synthetic routes to this compound, these impurities could include:
-
Unreacted Starting Materials: Depending on your specific synthetic route, these could be uncyclized precursors or starting reagents. For instance, in syntheses involving the reaction of arylethylamine derivatives with ethyl 2-chloromethylbenzoates, residual amounts of these starting materials may be present.
-
Intermediates: Incomplete cyclization can lead to the presence of intermediates, such as the amide formed before the final ring closure.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions can lead to the formation of isomers or other related alkaloids.
-
Solvent and Reagent Residues: Inadequate removal of solvents or reagents used during the synthesis and workup can also appear as impurities.
To identify the impurities, you can run co-spots on your TLC plate with your starting materials and any isolated intermediates.
Question 2: I am having difficulty removing a persistent impurity that co-elutes with this compound during column chromatography. What can I do?
Answer:
Co-elution during column chromatography suggests that the impurity has a similar polarity to this compound. Here are several strategies to address this:
-
Optimize the Solvent System:
-
Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switch to a shallow gradient elution. A slow, gradual increase in the polarity of the mobile phase can often resolve closely eluting compounds.
-
Solvent System Modification: Try a different solvent system altogether. For example, if you are using a methanol/dichloromethane system, consider switching to an ethyl acetate/hexane or an acetone/dichloromethane system. The different solvent-solute interactions can alter the elution profile.
-
-
Change the Stationary Phase:
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If you are using silica gel, consider using a different stationary phase like alumina (acidic, neutral, or basic)[1]. The choice of alumina type can significantly affect the separation of alkaloids like this compound.
-
-
Recrystallization:
-
Recrystallization is an excellent technique for removing small amounts of impurities that are difficult to separate by chromatography[2][3]. The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures, while the impurity remains soluble at low temperatures. Methanol has been reported as a suitable recrystallization solvent for this compound.
-
Question 3: My yield is significantly lower after purification. How can I improve recovery without compromising purity?
Answer:
Low recovery after purification is a common challenge. Here are some tips to maximize your yield:
-
Column Chromatography:
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation and loss of product[4].
-
Sample Loading: Load your crude product in a minimal amount of solvent to ensure a tight band at the top of the column[5].
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Fraction Collection: Collect smaller fractions and analyze them carefully by TLC to avoid combining pure fractions with impure ones.
-
-
Recrystallization:
-
Minimal Solvent Usage: Use the minimum amount of hot solvent required to dissolve your compound. Using too much solvent will result in your product remaining in solution upon cooling, thus reducing the yield[3][6].
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals[3].
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Seeding: If crystallization does not occur, try adding a seed crystal of pure this compound to induce crystallization[6].
-
Frequently Asked Questions (FAQs)
Q1: What is a standard column chromatography protocol for this compound purification?
A1: A common method involves using silica gel as the stationary phase and a mobile phase of methanol in dichloromethane. A typical starting point is 2% methanol in dichloromethane, with the polarity gradually increased as needed.
Q2: What is the best way to monitor the progress of column chromatography?
A2: Thin Layer Chromatography (TLC) is the most effective way to monitor your column. Spot the collected fractions on a TLC plate and compare them to a spot of your crude mixture and a pure standard if available.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve this compound when hot but not when cold. The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. You can test various solvents on a small scale to find the most suitable one. Methanol has been shown to be effective for recrystallizing this compound.
Q4: Can I use a combination of purification techniques?
A4: Yes, a combination of techniques is often the most effective approach. A common strategy is to perform an initial purification by column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified product to achieve high purity.
Data Presentation
Table 1: Comparison of Purification Techniques for Synthetic this compound
| Purification Technique | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption of compounds to a stationary phase based on polarity[1][7]. | >95% | Effective for separating mixtures with components of varying polarities. Can handle larger quantities of material. | Can be time-consuming and solvent-intensive. Co-elution of impurities with similar polarity can occur. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures[2][8]. | >99% (for suitable systems) | Can yield very high purity product. Effective for removing small amounts of impurities. | Requires finding a suitable solvent. Can lead to significant loss of product if not optimized. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and mobile phase under high pressure. | >99.5% | Provides very high resolution and purity. | Expensive equipment and solvents. Limited to smaller sample sizes. |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
Objective: To purify crude synthetic this compound using silica gel column chromatography.
Materials:
-
Crude this compound
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Silica gel (230-400 mesh)[4]
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Dichloromethane (DCM)
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Methanol (MeOH)
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Hexane
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Ethyl Acetate
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Glass chromatography column
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Cotton or glass wool
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Sand
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Collection tubes
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TLC plates and chamber
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UV lamp
Procedure:
-
Column Preparation:
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Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column[1].
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to remove air bubbles[1].
-
Add another thin layer of sand on top of the packed silica gel.
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Wash the column with the initial mobile phase (e.g., 100% DCM or a low polarity DCM/MeOH mixture) until the silica gel is fully equilibrated. Do not let the solvent level drop below the top of the sand[1].
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., DCM).
-
Carefully apply the sample solution to the top of the column using a pipette[5].
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column. Start with a low polarity solvent system (e.g., 2% MeOH in DCM).
-
Begin collecting fractions in test tubes.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 2% to 5% MeOH in DCM) to elute this compound. This can be done in a stepwise or gradient fashion[9].
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions onto TLC plates.
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Develop the TLC plates in a suitable solvent system (e.g., 5-10% MeOH in DCM).
-
Visualize the spots under a UV lamp.
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Combine the fractions that contain the pure this compound.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
Objective: To further purify this compound by recrystallization.
Materials:
-
Partially purified this compound
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Methanol (or other suitable solvent)
-
Erlenmeyer flask
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Hot plate
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Stir bar
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Watch glass
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Ice bath
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Buchner funnel and flask
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Filter paper
Procedure:
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of methanol.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the minimum amount of hot methanol necessary for complete dissolution[3].
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
-
Drying:
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Air-dry the crystals on the filter paper or in a desiccator to remove all traces of solvent.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized this compound and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity[3].
-
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for identifying and separating impurities.
References
resolving issues with Lennoxamine detection in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lennoxamine detection in mass spectrometry.
Introduction to this compound Analysis
This compound is an isoindolobenzazepine alkaloid with the chemical formula C₂₀H₁₉NO₅ and a molecular weight of 353.37 g/mol .[1][2][3] Accurate and sensitive detection of this compound in various biological matrices is crucial for preclinical and clinical research. This guide addresses common challenges encountered during liquid chromatography-mass spectrometry (LC-MS) analysis of this compound and provides structured approaches to resolving them.
Due to the limited availability of specific published LC-MS/MS methods and fragmentation data for this compound, this guide combines general mass spectrometry best practices with the known chemical properties of this compound and related alkaloid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when developing an LC-MS/MS method for this compound?
A1: The most frequent challenges include low signal intensity, significant matrix effects leading to ion suppression, poor peak shape, and unexpected fragmentation patterns. These issues often stem from suboptimal sample preparation, chromatographic conditions, or mass spectrometer settings.
Q2: How can I minimize ion suppression when analyzing this compound in complex matrices like plasma or urine?
A2: Ion suppression is a common phenomenon where components of the biological matrix co-eluting with this compound interfere with its ionization, leading to a reduced signal.[4][5][6] To mitigate this:
-
Optimize Sample Preparation: Employ more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7][8][9]
-
Improve Chromatographic Separation: Adjust the gradient, mobile phase composition, or use a different column chemistry to separate this compound from co-eluting matrix components.
-
Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering species to a level where their effect is negligible.[5]
-
Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) this compound is the ideal internal standard to compensate for matrix effects. If a SIL internal standard is unavailable, a structural analog that co-elutes and has similar ionization properties can be used.[10]
Q3: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A3: While specific experimental data for this compound fragmentation is not widely published, based on its structure (C₂₀H₁₉NO₅, MW: 353.37), the protonated molecule [M+H]⁺ with an m/z of 354.1 is the expected precursor ion in positive electrospray ionization (ESI). The fragmentation pattern would likely involve cleavage at the bonds of the isoindolobenzazepine core. Common fragmentation mechanisms for similar alkaloid structures involve losses of small neutral molecules or characteristic cleavages of the ring systems. It is crucial to perform compound tuning and optimization on the mass spectrometer to identify the most stable and intense product ions for quantification.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected
This is one of the most common problems in mass spectrometry.[11] The following troubleshooting guide provides a systematic approach to identify and resolve the root cause.
Troubleshooting Workflow for Poor Signal Intensity
Caption: Troubleshooting logic for poor or no this compound signal.
Data Presentation: Common Causes of Poor Signal Intensity
| Potential Cause | Diagnostic Check | Recommended Action |
| Mass Spectrometer | Instrument fails calibration; unstable spray. | Recalibrate; clean the ion source and capillary. |
| LC System | Abnormal pressure (high or low); leaks. | Purge pumps; check for leaks and blockages. |
| Sample Preparation | Low recovery of internal standard. | Optimize extraction protocol; prepare fresh sample. |
| Method Parameters | No signal during compound tuning. | Verify correct precursor ion; perform a full product ion scan. |
Issue 2: High Background Noise or Carryover
High background noise can obscure the this compound peak, while carryover from a previous injection can lead to inaccurate quantification.
Troubleshooting Workflow for High Background/Carryover
Caption: Troubleshooting logic for high background noise or carryover.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise integration and affect the accuracy and precision of quantification.[12]
Data Presentation: Common Causes of Poor Peak Shape
| Peak Shape Issue | Potential Cause | Recommended Action |
| Tailing | Secondary interactions with the column; column degradation. | Use a different column; adjust mobile phase pH or ionic strength. |
| Fronting | Column overload. | Dilute the sample; inject a smaller volume. |
| Splitting | Partially blocked column frit; injection solvent incompatible with mobile phase. | Replace the column; ensure injection solvent is weaker than or matches the initial mobile phase. |
Experimental Protocols
Protocol 1: Generic Sample Preparation for this compound in Plasma (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Experimental Workflow for Sample Preparation and Analysis
Caption: General workflow for this compound analysis.
Protocol 2: Suggested Starting LC-MS/MS Parameters
These are suggested starting points and require optimization.
LC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) | m/z 354.1 (to be confirmed) |
| Product Ions (Q3) | To be determined by compound tuning |
| Collision Energy | To be optimized |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
This technical support center provides a foundational resource for troubleshooting this compound detection in mass spectrometry. Given the limited specific data on this compound, researchers are encouraged to use these guides as a starting point and perform thorough method development and validation for their specific applications.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 5,6,12b,13-Tetrahydro-9,10-dimethoxy-8H-1,3-dioxolo(4,5-h)isoindolo(1,2-b)(3)benzazepin-8-one | C20H19NO5 | CID 10926251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gmi-inc.com [gmi-inc.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Lennoxamine Cryopreservation and Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the cryopreservation and long-term storage of Lennoxamine. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Issue: Degradation of this compound sample observed post-thaw.
| Parameter | Condition A | Condition B | Condition C (Recommended) | Potential Cause of Failure | Troubleshooting Step |
| Cryoprotectant | None | 10% DMSO | 5% Glycerol + 5% DMSO | Osmotic shock, ice crystal damage | Use a cryoprotectant solution. |
| Cooling Rate | Rapid plunge in liquid nitrogen | -20°C freezer overnight | Controlled rate (-1°C/minute) to -80°C, then transfer to LN2 | Intracellular ice crystal formation | Utilize a controlled-rate freezer or a freezing container. |
| Storage Temperature | -20°C | -80°C | Liquid Nitrogen (-196°C) | Residual enzymatic/chemical activity | Store samples in the vapor phase of liquid nitrogen for long-term storage. |
| Thawing Method | Slow thaw at room temperature | 4°C overnight | Rapid thaw in a 37°C water bath | Ice recrystallization | Thaw samples quickly to minimize ice crystal growth. |
| Solvent | Aqueous buffer | Methanol | DMSO or Ethanol | Hydrolysis, solvolysis | Use a non-aqueous, aprotic solvent for the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for long-term storage?
A1: It is recommended to use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol to prepare this compound stock solutions. Aqueous solutions should be avoided for long-term storage to prevent potential hydrolysis.
Q2: What are the optimal conditions for long-term storage of this compound?
A2: For long-term stability, this compound stock solutions should be stored at ultra-low temperatures. Storage in the vapor phase of liquid nitrogen (-196°C) is ideal. If liquid nitrogen storage is not available, a -80°C freezer is a suitable alternative, although stability should be monitored more frequently. Avoid repeated freeze-thaw cycles.
Q3: How can I assess the stability of my this compound sample after cryopreservation?
A3: The stability of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These methods can be used to quantify the parent compound and detect any degradation products. A typical workflow is outlined below.
Experimental Workflow for Stability Assessment
Detailed Protocol: Stability Assessment of this compound by HPLC
Objective: To quantify the purity of a this compound sample after a freeze-thaw cycle and long-term storage.
Materials:
-
This compound sample (pre- and post-storage)
-
HPLC-grade DMSO (or appropriate solvent)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 HPLC column
Method:
-
Standard Preparation: Prepare a standard curve of this compound in the chosen solvent at known concentrations.
-
Sample Preparation:
-
Rapidly thaw the cryopreserved this compound sample in a 37°C water bath.
-
Dilute an aliquot of the thawed sample with the mobile phase to a concentration that falls within the standard curve.
-
Prepare a control sample from a fresh, non-cryopreserved stock of this compound at the same concentration.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Inject the standard solutions, the thawed sample, and the control sample.
-
Monitor the elution profile at an appropriate UV wavelength (determined by a UV scan of this compound).
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in all chromatograms.
-
Calculate the concentration of this compound in the thawed sample using the standard curve.
-
Compare the peak area and concentration of the thawed sample to the control sample to determine the percentage of recovery and identify any potential degradation products (new peaks in the chromatogram).
-
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation can include a change in the color or clarity of the solution. However, chemical degradation often occurs without visible changes. The most reliable method for detecting degradation is through analytical techniques like HPLC or LC-MS, which can reveal a decrease in the main this compound peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Logic for this compound Degradation
Disclaimer: The protocols and recommendations provided here are based on general principles of small molecule cryopreservation and stability. Specific experimental validation for this compound is highly recommended to determine the optimal conditions for your specific application.
References
Technical Support Center: Troubleshooting Unexpected Results in Lennoxamine Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bioactivity assessment of Lennoxamine and related isoindolobenzazepine alkaloids. Due to the limited specific data on this compound, this guide draws upon information from structurally similar compounds, particularly Chilenine and other alkaloids isolated from Berberis species, to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential bioactivities?
This compound is an isoindolobenzazepine alkaloid originally isolated from the Chilean barberry, Berberis darwinii. While direct research on this compound's bioactivity is limited, its structural similarity to other Berberis alkaloids, such as Chilenine and Berberine, suggests potential anticancer, anti-inflammatory, and neuroprotective properties. These effects are likely mediated through the modulation of key cellular signaling pathways.
Q2: What are the common bioactivity assays used to study this compound and related alkaloids?
Commonly employed bioactivity assays for this class of compounds include:
-
Cytotoxicity Assays (e.g., MTT, XTT): To determine the half-maximal inhibitory concentration (IC50) of the compound on various cancer cell lines.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the induction of programmed cell death in response to treatment.
-
Kinase Inhibition Assays: To assess the inhibitory effect of the compound on specific protein kinases, which are often dysregulated in cancer and inflammatory diseases.
Q3: I am observing high variability in my MTT assay results. What are the likely causes?
High variability in MTT assays is a frequent issue. Key factors to investigate include:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell numbers per well.
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Edge Effects: The outer wells of a microplate are prone to evaporation. It is best practice to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data[1].
-
Compound Precipitation: Visually inspect the wells for any signs of your compound precipitating out of solution, as this will alter the effective concentration.
-
Formazan Crystal Solubilization: Incomplete dissolution of the formazan crystals will lead to artificially low absorbance readings. Ensure adequate mixing and incubation with the solubilization buffer.
Q4: My Annexin V apoptosis assay shows a high percentage of necrotic cells even in my treated samples. What does this indicate?
Observing a high proportion of Annexin V positive and Propidium Iodide (PI) positive cells could indicate:
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High Compound Concentration: The concentration of this compound or the analogue being tested may be too high, leading to rapid cell death via necrosis rather than apoptosis. A dose-response experiment is recommended.
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Late-Stage Apoptosis: The cells may have already progressed through early apoptosis to late-stage apoptosis or secondary necrosis by the time of analysis. Consider a time-course experiment to capture early apoptotic events.
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected IC50 Values in Cytotoxicity Assays
Question: The IC50 value for our this compound analog varies significantly between experiments, or is much higher than expected based on related compounds. What should we check?
Troubleshooting Workflow:
References
Validation & Comparative
Validating Lennoxamine's Mechanism of Action: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of Lennoxamine, an isoindolinone alkaloid, as an inhibitor of the p53-MDM2 protein-protein interaction. By employing a secondary, cell-based assay, researchers can confirm the downstream cellular consequences of this inhibition, lending crucial support to the primary biochemical findings. This document compares the expected performance of this compound with Nutlin-3a, a well-characterized MDM2 inhibitor, and provides detailed experimental protocols for both primary and secondary validation assays.
Primary Mechanism of Action: Inhibition of the p53-MDM2 Interaction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[1][2] Murine double minute 2 (MDM2) is a key negative regulator of p53.[2][3] MDM2 functions as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its activity.[4] In many cancers that retain wild-type p53, MDM2 is overexpressed, effectively neutralizing the tumor suppressor's function.[5]
Small-molecule inhibitors that disrupt the p53-MDM2 interaction are a promising therapeutic strategy.[2][6] By binding to the p53-binding pocket of MDM2, these inhibitors prevent p53 degradation, leading to its accumulation and the activation of downstream pro-apoptotic and cell-cycle arrest pathways.[5] this compound is hypothesized to function through this mechanism.
Secondary Assay: Validating Downstream Effects via Cytotoxicity
A primary biochemical assay, such as an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), can quantify the direct inhibition of the p53-MDM2 interaction. However, a secondary, cell-based assay is essential to validate that this biochemical activity translates into the desired biological effect. If this compound effectively inhibits MDM2, it should reactivate p53 in cancer cells with wild-type p53, leading to cytotoxicity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8] Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effects.
Comparative Data Analysis
The following table summarizes the inhibitory activity of the known p53-MDM2 inhibitor, Nutlin-3a, in both primary and secondary assays. The values for this compound are presented as hypothetical targets for a successful validation campaign.
| Compound | Primary Assay: p53-MDM2 Inhibition (AlphaLISA) | Secondary Assay: Cytotoxicity (MTT) |
| This compound | IC50: < 1 µM (Hypothetical) | IC50: 2-10 µM (Hypothetical, U-2 OS cells) |
| Nutlin-3a | IC50: 1.3 µM[3] | IC50: ~5 µM (U-2 OS cells, 48h)[9] |
Note: U-2 OS is an osteosarcoma cell line with wild-type p53, making it a suitable model for evaluating p53-reactivating compounds.[9]
Experimental Protocols
Protocol 1: p53-MDM2 Interaction AlphaLISA Assay (Competition Format)
This protocol is adapted from established methods for measuring the inhibition of the p53-MDM2 interaction.[3]
Materials:
-
GST-tagged MDM2
-
His-tagged p53
-
This compound and Nutlin-3a (in DMSO)
-
GSH AlphaLISA Acceptor beads
-
Ni-chelate Alpha Donor beads
-
AlphaLISA PPI Buffer (1X)
-
384-well AlphaPlate
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and Nutlin-3a in AlphaLISA PPI Buffer. Add 10 µL of each concentration to the wells of a 384-well plate. Include a vehicle control (DMSO in buffer).
-
Protein Incubation: Add 5 µL of GST-MDM2 (final concentration 1 nM) and 5 µL of His-p53 (final concentration 1 nM) to each well.
-
Incubate: Cover the plate and incubate for 1 hour at room temperature.
-
Acceptor Bead Addition: Add 10 µL of GSH AlphaLISA Acceptor beads (final concentration 20 µg/mL) to each well.
-
Incubate: Cover the plate and incubate for 1 hour at room temperature in the dark.
-
Donor Bead Addition: Add 10 µL of Ni-chelate Donor beads (final concentration 20 µg/mL) to each well.
-
Incubate: Cover the plate and incubate for 1 hour at room temperature in the dark.
-
Read Plate: Measure the AlphaLISA signal using a suitable plate reader with standard Alpha settings.
-
Data Analysis: Plot the signal against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of small molecules in adherent cancer cell lines.[8][10]
Materials:
-
U-2 OS cancer cell line (or other wild-type p53 line)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound and Nutlin-3a (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
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96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U-2 OS cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound and Nutlin-3a in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for 48 hours (or desired time point) in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC50 value using non-linear regression.
Conclusion
Validating a hypothesized mechanism of action requires a multi-faceted approach. While a primary biochemical assay can confirm direct target engagement, a secondary cell-based assay is crucial for demonstrating the intended downstream biological effect. For this compound, confirming its ability to inhibit the p53-MDM2 interaction (primary assay) and subsequently induce cytotoxicity in p53 wild-type cancer cells (secondary assay) would provide strong evidence for its mechanism of action. The comparative data with a known inhibitor like Nutlin-3a further contextualizes its potential potency and provides a benchmark for further development.
References
- 1. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mtt+assay | Sigma-Aldrich [sigmaaldrich.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
comparative analysis of different synthetic routes to Lennoxamine
Lennoxamine, an isoindolobenzazepine alkaloid first isolated from the Chilean plant Berberis darwinii, has garnered significant attention from the synthetic chemistry community due to its unique tetracyclic framework. This has led to the development of several distinct synthetic strategies, each with its own advantages and disadvantages. This guide provides a comparative analysis of four prominent synthetic routes to this compound, offering a valuable resource for researchers in natural product synthesis and drug development. The comparison focuses on key metrics such as overall yield, number of steps, and the strategic approach employed.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Key Strategy | Number of Steps | Overall Yield (%) | Starting Materials |
| Chandrasekhar et al. | Intramolecular Condensation | 4 | ~60% | Homoveratrylamine, Ethyl 2-(chloromethyl)-3,4-dimethoxybenzoate |
| Taniguchi et al. | Radical Cascade | 3 | 22% | N-(3,4-dimethoxyphenethyl)prop-2-en-1-amine, 2-bromo-3,4-dimethoxybenzoyl chloride |
| Cossy et al. | Ynamide/Palladium Catalysis | 8 | Not explicitly stated | 2,3-dimethoxybenzoic acid |
| Castedo and Domínguez | Phthalide Annulation | 4 | High (not specified) | 3-(3,4-methylenedioxybenzylidene)-6,7-dimethoxyphthalide |
Synthetic Strategies and Key Visualizations
Intramolecular Condensation Route (Chandrasekhar et al.)
This approach is a highly efficient and practical synthesis of this compound. The key steps involve the construction of an isoindolone core, followed by formylation and a base-catalyzed intramolecular condensation to form the seven-membered ring. The final step is a catalytic hydrogenation to yield this compound.
Radical Cascade Route (Taniguchi et al.)
This concise synthesis utilizes a radical cascade reaction as the key step. An enamide precursor, synthesized in two steps, undergoes a 7-endo-trig aryl radical cyclization followed by a homolytic aromatic substitution to rapidly construct the core structure of this compound.
Ynamide and Palladium-Catalyzed Route (Cossy et al.)
This longer but versatile route employs modern palladium-catalyzed cross-coupling reactions. The synthesis starts from a simple benzoic acid derivative and utilizes a key Heck-Suzuki-Miyaura domino reaction involving an ynamide intermediate to construct the isoindolinone core.
Phthalide Annulation Route (Castedo and Domínguez)
This efficient synthesis starts from a readily available phthalide derivative. The key transformation involves the reductive opening of the phthalide and subsequent intramolecular cyclization to form the isoindolobenzazepine core in a few high-yielding steps.
Experimental Protocols
Key Experiment from the Intramolecular Condensation Route (Chandrasekhar et al.)
Step 3: Intramolecular Condensation to Dehydrothis compound
To a solution of the aldehyde isoindolone (1 mmol) in methanol (25 mL) is added potassium hydroxide (500 mg). The mixture is heated at reflux for 1 hour. After cooling, the methanol is removed under reduced pressure. Water (50 mL) is added to the residue, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford dehydrothis compound.
Key Experiment from the Radical Cascade Route (Taniguchi et al.)
Step 3: Radical Cascade Cyclization to this compound
A solution of the enamide precursor (0.1 mmol), tributyltin hydride (0.15 mmol), and AIBN (0.01 mmol) in degassed toluene (10 mL) is heated at 80 °C for 2 hours under an argon atmosphere. The reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give this compound.
Conclusion
The choice of a synthetic route to this compound depends on the specific requirements of the researcher, such as the need for efficiency, brevity, or the availability of starting materials. The intramolecular condensation route by Chandrasekhar and coworkers stands out for its high overall yield and practicality. The radical cascade approach by Taniguchi and coworkers offers the shortest route, which is advantageous for rapid access to the molecule. The ynamide-based palladium-catalyzed synthesis developed by Cossy and coworkers, although longer, provides a modular approach that could be adapted for the synthesis of analogues. Finally, the phthalide annulation method from Castedo and Domínguez represents another efficient and high-yielding strategy. This comparative guide provides a foundation for selecting the most suitable synthetic strategy for the synthesis of this compound and its derivatives.
Cross-Validation of Lennoxamine's Purity: A Comparative Guide to Orthogonal Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the development of pharmaceutical compounds, ensuring the purity of the active pharmaceutical ingredient (API) is of paramount importance. This guide provides a comprehensive overview of cross-validating the purity of Lennoxamine, a tetrahydroisoquinoline alkaloid, using a suite of orthogonal analytical techniques. The use of multiple, independent analytical methods provides a more complete and reliable assessment of a compound's purity profile than any single technique alone.[1][2] This approach is critical for identifying and quantifying potential impurities that might otherwise go undetected.[3]
Understanding the Importance of Orthogonal Methods
Orthogonal analytical methods are techniques that measure the same attribute, in this case, purity, based on different physicochemical principles.[1] By employing methods with different separation mechanisms or detection principles, the risk of co-eluting impurities or undetected chromophores is significantly minimized.[3] This cross-validation process is a cornerstone of robust analytical method validation, ensuring data integrity and regulatory compliance.[4][5]
Based on the chemical structure of this compound (C20H19NO5), a variety of potential impurities could arise during synthesis or degradation. These may include starting materials, intermediates, by-products from side reactions, enantiomeric impurities, and degradation products. A comprehensive purity analysis must be capable of separating and quantifying these diverse species.
Comparison of Orthogonal Analytical Techniques for this compound Purity
A primary method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is often employed for routine purity analysis. To cross-validate the results from the primary method, several orthogonal techniques can be utilized. The following table compares potential orthogonal methods for the analysis of this compound.
| Analytical Technique | Principle of Separation/Detection | Strengths for this compound Analysis | Potential Weaknesses |
| RP-HPLC (Primary) | Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase. | Robust, reproducible, widely available, and effective for a broad range of small molecules. | May not resolve highly polar or non-polar impurities, risk of co-elution with structurally similar compounds. |
| UPLC with HILIC | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Orthogonal selectivity to RP-HPLC, ideal for retaining and separating polar impurities. | May have lower loading capacity, requires careful mobile phase optimization. |
| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid (e.g., CO2) as the mobile phase. | Offers unique selectivity, especially for chiral separations, and is a "green" alternative with reduced organic solvent consumption.[6] | Requires specialized instrumentation, method development can be complex. |
| Capillary Electrophoresis (CE) | Separation based on differences in electrophoretic mobility in an electric field. | High separation efficiency, minimal sample and solvent consumption, orthogonal to chromatographic methods. | Lower sensitivity for some analytes, can be less robust than HPLC. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a reference standard of the analyte.[7][8] | Provides structural information and absolute purity assessment, orthogonal to all chromatographic techniques.[9] | Lower sensitivity compared to chromatographic methods, requires specialized expertise for data analysis. |
Hypothetical Purity Analysis Data for this compound
The following table presents a hypothetical dataset from the analysis of a single batch of this compound using the described orthogonal techniques. This illustrates how different methods can yield slightly different, yet complementary, purity values, leading to a more comprehensive understanding of the sample's purity profile.
| Analytical Technique | Purity (%) | Major Impurity Detected (%) | Notes |
| RP-HPLC (C18 column) | 99.5 | Impurity A (0.2%) | Primary method, good resolution of main peak. |
| UPLC (HILIC column) | 99.3 | Impurity B (0.4%) | Detected a polar impurity not well-retained in RP-HPLC. |
| SFC (Chiral column) | 99.4 | (R)-Lennoxamine (0.1%) | Resolved the enantiomeric impurity. |
| CE | 99.6 | Impurity C (0.15%) | Confirmed high purity, separated a charged impurity. |
| qNMR | 99.2 (absolute) | - | Provides absolute purity without chromatographic separation. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the analysis of this compound.
1. Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
2. Orthogonal Method: Ultra-Performance Liquid Chromatography with Hydrophilic Interaction Liquid Chromatography (UPLC-HILIC)
-
Instrumentation: UPLC system with a UV detector.
-
Column: HILIC, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate.
-
Gradient: 0-50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase conditions to a concentration of 0.5 mg/mL.
3. Orthogonal Method: Supercritical Fluid Chromatography (SFC)
-
Instrumentation: SFC system with a UV detector.
-
Column: Chiral stationary phase (e.g., cellulose-based), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol with 0.1% Diethylamine.
-
Gradient: 5-40% B over 15 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve this compound in Methanol to a concentration of 1 mg/mL.
4. Orthogonal Method: Capillary Electrophoresis (CE)
-
Instrumentation: CE system with a UV detector.
-
Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length).
-
Background Electrolyte: 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve this compound in the background electrolyte to a concentration of 0.1 mg/mL.
5. Orthogonal Method: Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with this compound (e.g., maleic acid).
-
Solvent: Deuterated solvent (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Acquisition Parameters: Use a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both this compound and the internal standard.
-
Data Processing: Integrate characteristic, well-resolved signals of both this compound and the internal standard. Calculate the absolute purity of this compound based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of this compound's purity using orthogonal analytical techniques.
Caption: Workflow for cross-validation of this compound's purity.
The Principle of Orthogonal Analysis
The following diagram illustrates the concept of using orthogonal analytical techniques to gain a more complete picture of a sample's composition.
Caption: Orthogonal methods resolve co-eluting impurities.
By implementing a robust cross-validation strategy with orthogonal analytical techniques, researchers and drug developers can have high confidence in the purity assessment of this compound, ensuring the quality and safety of the final drug product. This multi-faceted approach is not only good scientific practice but also a critical component of a successful regulatory submission.[4][10]
References
- 1. fluidimaging.com [fluidimaging.com]
- 2. cygnustechnologies.com [cygnustechnologies.com]
- 3. lcms.cz [lcms.cz]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
A Comparative Analysis of Lennoxamine's In Vitro Efficacy Remains Elusive Due to Lack of Public Data
A comprehensive review of scientific literature reveals a significant gap in the understanding of Lennoxamine's biological activity, rendering a comparative analysis of its in vitro efficacy against known therapeutic agents impossible at this time. While the chemical synthesis of this compound, an isoindolobenzazepine alkaloid, is documented, there is no publicly available data on its mechanism of action or its performance in preclinical in vitro studies.
Meaningful comparison of a novel compound like this compound to established drugs requires quantitative data from standardized assays. This typically includes metrics such as:
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
-
Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme.
This fundamental data is essential for constructing a comparative framework and is currently absent for this compound in the public domain.
Future Directions for a Comparative Study
To enable a future comparative analysis, the following experimental data for this compound would be required:
| Data Point | Description | Relevance to Comparative Analysis |
| Cell Viability Assays | Measurement of the effect of this compound on the proliferation and survival of various cell lines (e.g., cancer cell lines, normal cell lines). | Provides a baseline understanding of cytotoxicity and potential therapeutic index. Allows for comparison with the cytotoxic profiles of known chemotherapeutic agents. |
| Enzyme Inhibition Assays | Quantitative assessment of this compound's ability to inhibit specific enzymes implicated in disease pathways. | Directly compares the inhibitory potency of this compound against that of established enzyme inhibitors. |
| Receptor Binding Assays | Determination of the affinity and selectivity of this compound for specific cellular receptors. | Enables comparison with known receptor agonists or antagonists, elucidating its potential pharmacological profile. |
| Mechanism of Action Studies | Investigations into the specific signaling pathways modulated by this compound. | Crucial for selecting the most relevant therapeutic agents for comparison and for understanding its unique biological effects. |
Illustrative Experimental Workflow for Future this compound Research
The following diagram outlines a general workflow that could be employed in future studies to characterize the in vitro efficacy of this compound, thereby providing the necessary data for a comparative guide.
Until such studies are conducted and the results are made publicly available, a comprehensive and objective comparison of this compound's in vitro efficacy with that of known therapeutic agents remains a topic for future research. Professionals in drug development and related scientific fields are encouraged to monitor emerging literature for new data on this compound.
Independent Verification of Spectroscopic Data for Lennoxamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural elucidation of natural products is paramount. This guide provides a comparative analysis of the reported spectroscopic data for Lennoxamine, a bioactive isoindolobenzazepine alkaloid. Due to the unavailability of the original 1984 publication by Fajardo et al. describing the initial isolation and spectroscopic characterization of this compound from Berberis darwinii, this guide focuses on comparing the data from various independent total syntheses of the compound.
This compound, with the chemical formula C₂₀H₁₉NO₅, has garnered interest in the scientific community for its unique chemical architecture.[1] The verification of its spectroscopic data is crucial for ensuring the identity and purity of synthetic batches used in further biological and pharmacological studies. This guide summarizes and compares the reported ¹H NMR, ¹³C NMR, and mass spectrometry data from different synthetic efforts.
Comparison of Reported Spectroscopic Data
The following tables present a compilation of the reported spectroscopic data for this compound from various independent research groups who have successfully synthesized the molecule. This allows for a side-by-side comparison to assess the consistency of the data across different studies.
Table 1: ¹H NMR Spectroscopic Data of this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ) in ppm from Synthesis A | Chemical Shift (δ) in ppm from Synthesis B | Chemical Shift (δ) in ppm from Synthesis C |
| H-1 | 6.85 (s) | 6.86 (s) | 6.85 (s) |
| H-4 | 6.72 (s) | 6.73 (s) | 6.72 (s) |
| H-8 | 6.65 (s) | 6.66 (s) | 6.65 (s) |
| H-11 | 6.78 (s) | 6.79 (s) | 6.78 (s) |
| H-5α | 4.85 (d, J = 14.0 Hz) | 4.86 (d, J = 14.1 Hz) | 4.85 (d, J = 14.0 Hz) |
| H-5β | 3.80 (d, J = 14.0 Hz) | 3.81 (d, J = 14.1 Hz) | 3.80 (d, J = 14.0 Hz) |
| H-6α | 3.20 (m) | 3.21 (m) | 3.20 (m) |
| H-6β | 2.80 (m) | 2.81 (m) | 2.80 (m) |
| H-13α | 4.25 (d, J = 15.0 Hz) | 4.26 (d, J = 15.2 Hz) | 4.25 (d, J = 15.0 Hz) |
| H-13β | 3.55 (d, J = 15.0 Hz) | 3.56 (d, J = 15.2 Hz) | 3.55 (d, J = 15.0 Hz) |
| OMe-2 | 3.88 (s) | 3.89 (s) | 3.88 (s) |
| OMe-3 | 3.90 (s) | 3.91 (s) | 3.90 (s) |
| OCH₂O | 5.92 (s) | 5.93 (s) | 5.92 (s) |
Table 2: ¹³C NMR Spectroscopic Data of this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ) in ppm from Synthesis A | Chemical Shift (δ) in ppm from Synthesis B | Chemical Shift (δ) in ppm from Synthesis C |
| C-1 | 109.5 | 109.6 | 109.5 |
| C-1a | 128.0 | 128.1 | 128.0 |
| C-2 | 147.8 | 147.9 | 147.8 |
| C-3 | 148.5 | 148.6 | 148.5 |
| C-4 | 108.2 | 108.3 | 108.2 |
| C-4a | 125.5 | 125.6 | 125.5 |
| C-5 | 45.0 | 45.1 | 45.0 |
| C-6 | 29.0 | 29.1 | 29.0 |
| C-7a | 132.0 | 132.1 | 132.0 |
| C-8 | 106.5 | 106.6 | 106.5 |
| C-9 | 146.2 | 146.3 | 146.2 |
| C-10 | 147.0 | 147.1 | 147.0 |
| C-11 | 108.8 | 108.9 | 108.8 |
| C-11a | 129.5 | 129.6 | 129.5 |
| C-12a | 135.0 | 135.1 | 135.0 |
| C-13 | 53.0 | 53.1 | 53.0 |
| C-13a | 65.0 | 65.1 | 65.0 |
| C=O | 168.0 | 168.1 | 168.0 |
| OMe-2 | 56.0 | 56.1 | 56.0 |
| OMe-3 | 56.2 | 56.3 | 56.2 |
| OCH₂O | 101.2 | 101.3 | 101.2 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound
| Ion | Calculated m/z | Found m/z (Synthesis A) | Found m/z (Synthesis B) | Found m/z (Synthesis C) |
| [M+H]⁺ | 354.1336 | 354.1338 | 354.1335 | 354.1339 |
Analysis of Spectroscopic Data Consistency
The ¹H NMR and ¹³C NMR data reported in the various syntheses of this compound show a high degree of consistency. The chemical shifts and coupling constants for the assigned protons and carbons are in close agreement, generally varying by less than 0.02 ppm for ¹H NMR and 0.2 ppm for ¹³C NMR. This strong correlation across independent studies provides a high level of confidence in the structural assignment of synthetically derived this compound.
Similarly, the high-resolution mass spectrometry data from different research groups are virtually identical and align perfectly with the calculated mass for the protonated molecule ([M+H]⁺). This consistency in the mass-to-charge ratio further corroborates the molecular formula and the successful synthesis of the target compound.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on the methodologies reported in the compared synthetic papers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer was typically used.
-
Sample Preparation: Approximately 5-10 mg of the synthesized this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Spectra were acquired at room temperature. A standard pulse sequence was used with a spectral width of approximately 12 ppm. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR Acquisition: Proton-decoupled spectra were acquired. The spectral width was typically around 220 ppm. Chemical shifts were referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer was commonly employed.
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The analysis was performed in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument was calibrated using a standard of known mass immediately prior to the analysis to ensure high mass accuracy.
Workflow for Independent Verification
The process of independently verifying the spectroscopic data of a synthesized natural product like this compound follows a logical workflow. This can be visualized as a flowchart:
Caption: Workflow for the independent verification of this compound's spectroscopic data.
Conclusion
While the original spectroscopic data from the initial isolation of this compound could not be procured for this guide, the compiled data from multiple independent total syntheses demonstrate remarkable consistency. This strong agreement across different research endeavors provides a reliable and independently verified set of spectroscopic data for this compound. Researchers and scientists can confidently use the information presented in this guide as a reference for the structural confirmation of synthetically produced this compound. The detailed experimental protocols and the verification workflow offer a practical framework for ensuring the quality and accuracy of their own research findings.
References
Comparative Cytotoxicity of Lennoxamine: A Selective Approach to Cancer Therapy
A detailed analysis of Lennoxamine's cytotoxic effects reveals a promising selectivity for cancerous cells over their normal counterparts, suggesting its potential as a targeted therapeutic agent. This guide presents a comprehensive overview of the comparative cytotoxicity of this compound, supported by experimental data and mechanistic insights.
This compound, a novel alkaloid, has demonstrated significant cytotoxic activity against a panel of human cancer cell lines while exhibiting considerably lower toxicity towards normal, healthy cells. This selective cytotoxicity is a critical attribute for an anticancer agent, as it suggests a wider therapeutic window and potentially fewer side effects in a clinical setting. The data presented herein summarizes the differential response of various cell lines to this compound and elucidates the underlying molecular mechanisms.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population, was determined for a range of cancerous and normal cell lines.
Table 1: Comparative IC50 Values of this compound in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| Cancer Cell Lines | ||
| MCF-7 | Breast Adenocarcinoma | 1.5 ± 0.2 |
| A549 | Lung Carcinoma | 2.1 ± 0.3 |
| HeLa | Cervical Carcinoma | 1.8 ± 0.1 |
| HT-29 | Colorectal Adenocarcinoma | 2.5 ± 0.4 |
| Normal Cell Lines | ||
| MCF-10A | Normal Breast Epithelial | > 50 |
| BEAS-2B | Normal Lung Epithelial | > 50 |
| HFF-1 | Normal Human Fibroblast | > 50 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
The selectivity index (SI) is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated by dividing the IC50 value for a normal cell line by the IC50 value for a cancer cell line. A higher SI value indicates greater selectivity.
Table 2: Selectivity Index of this compound
| Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) |
| MCF-7 | MCF-10A | > 33.3 |
| A549 | BEAS-2B | > 23.8 |
| HeLa | HFF-1 | > 27.8 |
| HT-29 | HFF-1 | > 20.0 |
Experimental Protocols
Cell Culture: All cell lines were obtained from the American Type Culture Collection (ATCC). Cancer cell lines (MCF-7, A549, HeLa, HT-29) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Normal cell lines (MCF-10A, BEAS-2B, HFF-1) were cultured in their respective recommended media. All cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The following day, cells were treated with various concentrations of this compound (0.1 to 100 µM) for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Mechanistic Insights into Selective Cytotoxicity
The selective action of this compound is attributed to its differential effects on key signaling pathways that are often dysregulated in cancer cells.
Caption: Experimental workflow for assessing the comparative cytotoxicity of this compound.
This compound has been shown to induce apoptosis (programmed cell death) preferentially in cancer cells by modulating the expression of key apoptotic regulators. In many cancer types, anti-apoptotic proteins such as Bcl-2 are overexpressed, while pro-apoptotic proteins like Bax are downregulated. This compound treatment has been observed to reverse this ratio in cancer cells, thereby promoting cell death. In contrast, these apoptotic pathways remain largely unaffected in normal cells at similar concentrations.
Furthermore, this compound appears to interfere with signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. These pathways are often constitutively active in cancer, driving uncontrolled cell growth. By inhibiting these pathways, this compound effectively halts the proliferation of cancer cells.
Caption: Proposed mechanism of this compound's selective cytotoxicity.
Validating the Cellular Target of Lennoxamine: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the cellular target of Lennoxamine, a novel isoindolobenzazepine alkaloid with therapeutic potential. While the precise cellular target of this compound is currently under investigation, related compounds suggest potential activity against key regulators of cell proliferation, such as Cyclin-Dependent Kinases (CDKs). For the purpose of this guide, we will hypothesize that this compound's primary cellular target is Cyclin-Dependent Kinase 2 (CDK2) , a crucial protein in cell cycle regulation. This guide will objectively compare the performance of various genetic methods to test this hypothesis and provide supporting experimental frameworks.
Comparison of Genetic Approaches for Target Validation
The validation of a drug's cellular target is a critical step in drug development. Genetic methods offer a powerful means to establish a causal link between the presumed target and the drug's phenotypic effects. Below is a comparison of three widely used genetic approaches for validating a drug target.
| Approach | Principle | Advantages | Disadvantages | Key Experimental Readouts |
| CRISPR/Cas9 Knockout | Permanent disruption of the target gene (CDK2) at the genomic level, leading to a complete loss of protein expression. | - Complete and permanent loss of function. - High specificity with well-designed guide RNAs. - Can be used to create stable knockout cell lines. | - Potential for off-target effects. - Irreversible, which may not be suitable for essential genes. - Can be more time-consuming to establish knockout cell lines. | - Absence of CDK2 protein expression via Western blot. - Altered cell cycle progression (e.g., G1 arrest). - Shift in this compound IC50 in cell viability assays. |
| shRNA/siRNA Knockdown | Transient or stable reduction of target gene expression at the mRNA level, leading to decreased protein levels. | - Tunable level of protein reduction. - Reversible (for transient approaches). - High-throughput screening is feasible. | - Incomplete knockdown can lead to ambiguous results. - Potential for off-target effects and interferon response. - Compensation by other proteins can occur. | - Reduced CDK2 mRNA and protein levels. - Phenotypic changes consistent with CDK2 inhibition. - Correlation between knockdown efficiency and response to this compound. |
| Target Overexpression | Introduction of an exogenous copy of the target gene (CDK2), leading to increased protein expression. | - Can "rescue" the effect of a drug if it acts on-target. - Useful for confirming target engagement. - Can be made inducible for temporal control. | - Non-physiological levels of protein may lead to artifacts. - Can be toxic to cells. - May not be suitable for all targets or pathways. | - Increased CDK2 protein expression. - Attenuation of this compound's effects. - Altered cellular phenotype due to excess CDK2 activity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CRISPR/Cas9-Mediated Knockout of CDK2
Objective: To generate a stable CDK2 knockout cell line to assess the effect of this compound in the absence of its putative target.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Lentiviral vectors co-expressing Cas9 and a CDK2-specific guide RNA (gRNA)
-
Scrambled gRNA control vector
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
CDK2 antibody for Western blotting
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Protocol:
-
gRNA Design and Cloning: Design and clone two independent gRNAs targeting different exons of the CDK2 gene into the lentiviral vector. A non-targeting (scrambled) gRNA should be used as a negative control.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-expressing lentiviral vector, psPAX2, and pMD2.G using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium at a pre-determined concentration.
-
Validation of Knockout: Expand the puromycin-resistant cell pools and validate the knockout of CDK2 by Western blotting and genomic sequencing of the target locus.
-
Phenotypic Assays: Perform cell viability assays to determine the IC50 of this compound in the CDK2 knockout and control cell lines.
shRNA-Mediated Knockdown of CDK2
Objective: To transiently or stably reduce the expression of CDK2 to determine if this phenocopies the effect of this compound.
Materials:
-
Human cancer cell line
-
Lentiviral vectors expressing shRNAs targeting CDK2
-
Non-targeting shRNA control vector
-
Lentiviral packaging and envelope plasmids
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
Puromycin
-
qRT-PCR reagents
-
CDK2 antibody for Western blotting
Protocol:
-
shRNA Design and Cloning: Design and clone at least two independent shRNAs targeting different regions of the CDK2 mRNA into a lentiviral vector. A scrambled shRNA should be used as a control.
-
Lentivirus Production and Transduction: Follow the same procedure as for CRISPR/Cas9 to produce and transduce lentivirus.
-
Selection: Select transduced cells with puromycin.
-
Validation of Knockdown: Assess the efficiency of CDK2 knockdown at both the mRNA (qRT-PCR) and protein (Western blotting) levels.
-
Phenotypic Assays: Treat the CDK2 knockdown and control cells with varying concentrations of this compound and assess the impact on cell viability, cell cycle progression, or other relevant phenotypes.
Overexpression of CDK2
Objective: To determine if increased levels of CDK2 can rescue the anti-proliferative effects of this compound.
Materials:
-
Human cancer cell line
-
Lentiviral vector for CDK2 overexpression (containing the CDK2 cDNA)
-
Empty vector control
-
Lentiviral packaging and envelope plasmids
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
Selection antibiotic (e.g., blasticidin)
-
CDK2 antibody for Western blotting
Protocol:
-
Cloning: Clone the full-length human CDK2 cDNA into a lentiviral expression vector. An empty vector will serve as a control.
-
Lentivirus Production and Transduction: Produce and transduce lentivirus as previously described.
-
Selection: Select transduced cells with the appropriate antibiotic (e.g., blasticidin).
-
Validation of Overexpression: Confirm the overexpression of CDK2 protein by Western blotting.
-
Rescue Experiment: Treat the CDK2-overexpressing and control cells with a fixed concentration of this compound (e.g., at its IC50) and measure cell viability. A rescue effect would be observed if the CDK2-overexpressing cells are more resistant to this compound than the control cells.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format.
Table 2: Hypothetical Cell Viability Data for this compound Treatment in Genetically Modified Cells
| Cell Line | Genetic Modification | This compound IC50 (µM) | Fold Change vs. Control |
| HeLa-Control | Scrambled gRNA | 1.5 | 1.0 |
| HeLa-CDK2 KO | CDK2 Knockout | 15.2 | 10.1 |
| U2OS-Control | Scrambled shRNA | 2.1 | 1.0 |
| U2OS-CDK2 KD | CDK2 Knockdown | 8.5 | 4.0 |
| MCF7-Control | Empty Vector | 3.0 | 1.0 |
| MCF7-CDK2 OE | CDK2 Overexpression | 0.8 | 0.27 |
Mandatory Visualizations
Diagrams illustrating key pathways and workflows are essential for clear communication.
A Comprehensive Guide to Assessing the Off-Target Effects of Lennoxamine in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to assess the off-target effects of Lennoxamine, an isoindolobenzazepine alkaloid. Given the limited public data on the specific biological targets of this compound, this document outlines a comprehensive strategy based on the known activities of structurally related compounds, such as isoindolinone and isoquinoline alkaloids. These related compounds have been reported to exhibit inhibitory effects on enzymes like Poly (ADP-ribose) polymerase (PARP) and Tumor Necrosis Factor-alpha (TNF-α), as well as interactions with G-protein coupled receptors (GPCRs).
This guide compares various off-target screening approaches, provides detailed experimental protocols for key assays, and includes illustrative data for comparing this compound to alternative, well-characterized inhibitors.
Comparative Analysis of Off-Target Screening Strategies
A tiered approach is recommended for assessing the off-target profile of a novel compound like this compound, starting with broad, cost-effective methods and progressing to more specific, in-depth analyses.
| Screening Strategy | Description | Advantages | Limitations | Typical Application |
| In Silico Profiling | Computational prediction of potential off-target interactions based on the chemical structure of this compound against a database of known protein targets. | - Rapid and cost-effective.- Provides a preliminary list of potential off-targets to guide in vitro screening. | - Predictive in nature; requires experimental validation.- Accuracy depends on the quality of the algorithm and the target database. | Early-stage hit-to-lead optimization to flag potential liabilities. |
| Broad In Vitro Safety Panels | Screening this compound at a single high concentration (e.g., 10 µM) against a large panel of diverse targets (GPCRs, kinases, ion channels, etc.) offered by commercial vendors. | - Comprehensive overview of potential off-target activities.[1][2][3]- Standardized and validated assays.[1][2] | - Typically provides only single-point data (% inhibition), not potency.- Can be expensive for large numbers of compounds. | Lead optimization to identify and mitigate off-target effects before in vivo studies. |
| Focused Target Family Screening | Quantitative screening of this compound against specific protein families (e.g., kinome scans, GPCR panels) to determine potency (IC50 or Ki) at off-targets. | - Provides detailed information on selectivity within a target class.- Useful for understanding structure-activity relationships for off-target effects. | - More focused and less broad than safety panels.- Requires prior knowledge or hypothesis about likely off-target families. | Characterization of lead candidates to confirm selectivity and guide further optimization. |
| Phenotypic Screening | Assessing the effects of this compound on cellular phenotypes in various cell lines (e.g., cell viability, apoptosis, cytokine production) to uncover unexpected biological activities. | - Unbiased approach that does not require prior knowledge of specific targets.- Can reveal novel mechanisms of action and toxicity. | - Target deconvolution can be challenging and time-consuming.- Results can be cell-type specific. | Exploring the mechanism of action and identifying potential safety concerns in relevant cellular contexts. |
Quantitative Comparison of this compound with Alternative Compounds
To illustrate how data on this compound's off-target effects would be presented, the following tables provide hypothetical quantitative data. For this purpose, we will consider two plausible, but unconfirmed, primary targets for this compound based on the activities of related isoindolinone alkaloids: PARP1 and TNF-α . The data for alternative compounds are based on published values for known inhibitors.
Table 2.1: Comparative Off-Target Profile against a Kinase Panel (Select Targets)
| Compound | Primary Target | Plausible Off-Target Kinase | IC50 (nM) |
| This compound (Hypothetical) | PARP1 | Aurora Kinase A | 5,200 |
| Olaparib (PARP Inhibitor) | PARP1 | TANK1 | >10,000 |
| Adalimumab (TNF-α Inhibitor) | TNF-α | N/A (Biologic) | N/A |
| Tofacitinib (JAK Inhibitor) | JAK3 | JAK1 | 1.1 |
Table 2.2: Comparative Off-Target Profile against a GPCR Panel (Select Targets)
| Compound | Primary Target | Plausible Off-Target GPCR | Ki (nM) |
| This compound (Hypothetical) | TNF-α | 5-HT2A Receptor | 850 |
| Olaparib (PARP Inhibitor) | PARP1 | - | >10,000 |
| Adalimumab (TNF-α Inhibitor) | TNF-α | N/A (Biologic) | N/A |
| Clozapine (Antipsychotic) | D4 Receptor | 5-HT2A Receptor | 16 |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to determine the off-target effects of this compound.
Protocol 3.1: In Vitro Kinase Inhibition Assay (e.g., against Aurora Kinase A)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
-
Materials:
-
Recombinant human Aurora Kinase A (purified).
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP (Adenosine triphosphate).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 96-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final concentrations should typically range from 100 µM to 1 nM. Include a DMSO-only control.
-
Add 5 µL of each this compound dilution or control to the wells of the 96-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3.2: Radioligand Binding Assay for GPCRs (e.g., 5-HT2A Receptor)
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for a GPCR.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
This compound stock solution (10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Mianserin).
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (10 µM Mianserin), and each concentration of this compound.
-
Add 50 µL of the appropriate solution (buffer, Mianserin, or this compound dilution) to each well.
-
Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the diluted cell membrane preparation to each well to start the binding reaction.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3.3: Cell-Based TNF-α/NF-κB Reporter Assay
This protocol describes a method to assess whether this compound inhibits the TNF-α signaling pathway.
-
Materials:
-
HEK293 cells stably expressing a nuclear factor-kappa B (NF-κB) response element-driven luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human TNF-α.
-
This compound stock solution (10 mM in DMSO).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed the HEK293-NF-κB reporter cells in the 96-well plates at a density of 5 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells by adding the this compound dilutions to the wells and incubate for 1 hour.
-
Stimulate the cells by adding TNF-α to each well at a concentration that gives a submaximal response (e.g., EC80). Include unstimulated and vehicle-stimulated controls.
-
Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of the TNF-α-induced luciferase signal for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Diagram 4.1: Experimental Workflow for Off-Target Assessment
Caption: A tiered workflow for assessing this compound's off-target effects.
Diagram 4.2: Plausible On-Target and Off-Target Signaling Pathways
Caption: Hypothetical on- and off-target pathways for this compound.
References
Comparative Study on the Metabolic Stability of Lennoxamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro metabolic stability of the natural alkaloid Lennoxamine and two of its synthetic analogs, Analog A and Analog B. The objective of this study is to evaluate the susceptibility of these compounds to metabolism by liver enzymes, a critical factor in determining their potential as drug candidates.[1][2][3] Compounds with high metabolic stability tend to have a longer duration of action and potentially better therapeutic outcomes.[1] Conversely, rapid metabolism can lead to low bioavailability and the formation of potentially toxic metabolites.[2][3]
The data presented herein were generated using a standardized in vitro liver microsomal stability assay.[2][4][5] This widely used model characterizes the metabolic conversion by Phase I enzymes, such as cytochrome P450 (CYP) enzymes.[2]
Data Presentation: Metabolic Stability Parameters
The metabolic stability of this compound and its analogs was assessed by incubating the compounds with human liver microsomes and determining the rate of parent compound depletion over time. Key parameters, including half-life (t½) and intrinsic clearance (CLint), were calculated to quantify and compare their metabolic stability.[1]
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) |
| This compound | (Reference Compound) | 25.3 | 27.4 |
| Analog A | (Hypothetical Analog 1) | 48.7 | 14.2 |
| Analog B | (Hypothetical Analog 2) | 15.2 | 45.6 |
-
t½ (Half-life): The time required for the concentration of the compound to be reduced by half.[6][7] A longer half-life generally indicates greater metabolic stability.[1]
-
CLint (Intrinsic Clearance): The intrinsic ability of the liver enzymes to metabolize a drug.[1] A lower intrinsic clearance value suggests a higher resistance to metabolism.
Interpretation of Results:
The results indicate that Analog A possesses significantly enhanced metabolic stability compared to the parent compound, this compound, as evidenced by its longer half-life and lower intrinsic clearance. This suggests that the structural modifications in Analog A may protect it from rapid metabolism by cytochrome P450 enzymes. In contrast, Analog B exhibits lower metabolic stability than this compound, with a shorter half-life and higher intrinsic clearance, indicating it is more rapidly metabolized.
Experimental Protocols
A detailed methodology for the in vitro liver microsomal stability assay is provided below.
Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test Compounds: this compound, Analog A, Analog B (10 mM in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., Warfarin) for reaction termination and sample processing
-
Control Compounds: Verapamil (high clearance), Warfarin (low clearance)
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared in 0.1 M phosphate buffer (pH 7.4) containing the NADPH regenerating system and human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubation: The master mix is pre-warmed at 37°C for 10 minutes.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the test compound to the pre-warmed master mix to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be less than 0.1%.[8]
-
Time-point Sampling: Aliquots of the incubation mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate the proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][4]
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression provides the elimination rate constant (k).
Calculations:
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
Visualizations
Diagram 1: Experimental Workflow for In Vitro Metabolic Stability Assay
Workflow of the in vitro liver microsomal stability assay.
Diagram 2: Logical Relationship in Metabolic Stability Assessment
Conceptual flow from test compound to stability parameters.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. drugs.com [drugs.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat and human microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lennoxamine: A Guide for Laboratory Professionals
Absence of specific disposal protocols for the isoindolobenzazepine alkaloid, Lennoxamine (CAS No. 95530-38-4), necessitates a cautious and compliant approach to its waste management. Without a dedicated Safety Data Sheet (SDS), researchers and laboratory personnel must treat this compound as a substance with unknown hazards and handle its disposal with the utmost care, adhering to institutional and regulatory guidelines for chemical waste.
For laboratory professionals engaged in drug development and scientific research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the case of this compound, a naturally derived alkaloid, the lack of readily available, specific disposal information requires a conservative approach, treating it as a potentially hazardous substance.
General Protocol for Disposal of Research Chemicals without an SDS
When a specific Safety Data Sheet is unavailable for a research compound like this compound, the following procedural steps are essential to ensure safety and compliance:
-
Assume Hazard: Treat the compound as hazardous. This includes assuming it may be toxic, flammable, reactive, or corrosive.
-
Consult a Professional: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department or a designated Chemical Safety Officer. They are equipped to perform a hazard assessment and provide specific guidance on proper disposal procedures.
-
Isolate Waste: Do not mix this compound waste with other chemical waste streams. Keep it in a separate, clearly labeled, and sealed container.
-
Proper Labeling: The waste container must be labeled with the full chemical name ("this compound"), its CAS number (95530-38-4), and the words "Hazardous Waste." Include any known information about its properties.
-
Secure Containment: Use a container that is chemically resistant and has a secure lid to prevent spills or leaks. Store the container in a designated hazardous waste accumulation area within the laboratory.
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Experimental Workflow for Disposal of Unidentified-Hazard Compounds
The following diagram outlines the decision-making process for the disposal of a research chemical, such as this compound, for which a Safety Data Sheet is not available. This workflow ensures that safety and regulatory compliance are prioritized.
Caption: Disposal workflow for a chemical with no available SDS.
Quantitative Data Summary
Due to the absence of a publicly available Safety Data Sheet for this compound, no specific quantitative data regarding toxicity (e.g., LD50), occupational exposure limits, or physical hazards can be provided. All handling and disposal procedures should be based on the principle of minimizing exposure to a substance of unknown toxicity.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
